Dppp
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
110954-36-4 |
|---|---|
分子式 |
C28H19P |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (DPPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of the organophosphorus compound 1,3-Bis(diphenylphosphino)propane, commonly known as DPPP. This compound is a widely utilized bidentate phosphine ligand in coordination chemistry and homogeneous catalysis, valued for its ability to form stable chelate rings with various transition metals.
Structure and Properties
This compound is a white, crystalline solid that is soluble in many organic solvents but insoluble in water. It is known to be slightly sensitive to air, with the potential to oxidize to its phosphine oxide derivative.
Chemical Structure:
The structure of this compound consists of two diphenylphosphino groups linked by a three-carbon propane backbone. This flexible backbone allows it to act as a chelating ligand, forming a stable six-membered ring with a metal center.
Molecular Formula: C₂₇H₂₆P₂
Molar Mass: 412.45 g/mol
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | White solid |
| Melting Point | 63-65 °C |
| Solubility | Soluble in organic solvents, insoluble in water |
| Air Sensitivity | Slightly air-sensitive |
| Natural Bite Angle | 91° |
The spectroscopic signature of this compound is crucial for its characterization. The following tables summarize its key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.
Table 1: NMR Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ³¹P | -17.4 | Singlet | - |
| ¹H | 7.20-7.45 | Multiplet | - |
| 2.35 | Multiplet | - | |
| 1.85 | Multiplet | - | |
| ¹³C | 138.8 | Doublet | J(C,P) = 14.5 Hz |
| 132.8 | Singlet | - | |
| 128.6 | Singlet | - | |
| 128.4 | Doublet | J(C,P) = 6.8 Hz | |
| 31.5 | Triplet | J(C,P) = 6.5 Hz | |
| 25.1 | Triplet | J(C,P) = 6.0 Hz |
Table 2: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3070 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1480, 1435 | P-Ph (Phenyl) stretch |
| 1095 | P-C stretch |
| 740, 695 | C-H out-of-plane bend |
The precise molecular geometry of this compound has been determined by X-ray crystallography. The following table summarizes key bond lengths and angles.
Table 3: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value |
| P-C (phenyl) | 1.83 - 1.85 Å |
| P-C (alkyl) | 1.84 - 1.86 Å |
| C-C (propyl) | 1.52 - 1.54 Å |
| C-P-C Angle | 101.5 - 103.5° |
| P-C-C Angle | 112.0 - 114.0° |
| C-C-C Angle | 110.0 - 112.0° |
Experimental Protocols
This section details the synthetic procedures for this compound and a common transition metal complex, [NiCl₂(this compound)].
This compound can be synthesized via the reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane. A common and effective method is presented below.[1]
Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of lithium diphenylphosphide (Ph₂PLi) in tetrahydrofuran (THF). This is typically generated in situ by the reaction of chlorodiphenylphosphine with lithium metal.
-
To the stirred solution of Ph₂PLi at 0 °C, add a solution of 1,3-dichloropropane in THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol to yield this compound as a white solid.
This complex is a versatile catalyst for various cross-coupling reactions. Its preparation is straightforward.[2]
Reaction: NiCl₂·6H₂O + Ph₂P(CH₂)₃PPh₂ → [NiCl₂(this compound)] + 6 H₂O
Procedure:
-
To a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 2-propanol, add a solution of 1,3-bis(diphenylphosphino)propane (this compound) in 2-propanol in equimolar amounts.
-
Stir the resulting mixture at room temperature. A bright orange-red precipitate of [NiCl₂(this compound)] will form.
-
Collect the solid by filtration, wash with 2-propanol, and then with a small amount of diethyl ether.
-
Dry the product under vacuum to yield the [NiCl₂(this compound)] complex as a crystalline powder.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the this compound ligand.
Caption: Synthetic pathway for this compound.
Caption: Kumada coupling catalytic cycle.
Applications in Research and Development
This compound is a cornerstone ligand in the development of homogeneous catalysts for a variety of organic transformations critical to pharmaceutical and materials science research.
-
Cross-Coupling Reactions: this compound-ligated nickel and palladium complexes are highly effective catalysts for Kumada, Suzuki, and Heck cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds.[1]
-
Polymerization: Palladium(II) complexes containing this compound are used to catalyze the copolymerization of carbon monoxide and ethylene to produce polyketones.
-
Asymmetric Catalysis: Chiral analogues of this compound have been developed for use in asymmetric synthesis, enabling the stereoselective formation of desired enantiomers, a critical aspect of drug development.
The versatility and effectiveness of this compound ensure its continued importance in the fields of catalysis and synthetic chemistry. Its well-understood coordination chemistry and the tunability of its electronic and steric properties make it an invaluable tool for the development of novel and efficient chemical transformations.
References
Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(diphenylphosphino)propane (dppp) is a ubiquitous bidentate phosphine ligand integral to numerous transition-metal catalyzed reactions, finding extensive application in pharmaceutical synthesis and materials science. Its importance stems from the formation of stable six-membered chelate rings with metal centers, influencing the steric and electronic properties of the catalyst and thereby imparting specific selectivity and reactivity. This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing this compound, complete with detailed experimental protocols and a compilation of relevant quantitative data. The aim is to equip researchers and professionals in drug development and chemical synthesis with a comprehensive resource for the reliable preparation of this critical ligand.
Introduction
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as this compound, is an organophosphorus compound with the chemical formula Ph₂P(CH₂)₃PPh₂.[1] It presents as a white, crystalline solid that is soluble in many common organic solvents.[1][2] The propane backbone of this compound confers a natural bite angle of approximately 91°, which is crucial in the formation of stable chelate complexes with various transition metals, including nickel, palladium, and rhodium.[1] These this compound-metal complexes are highly effective catalysts for a wide array of organic transformations, such as cross-coupling reactions (e.g., Suzuki, Negishi, and Kumada couplings), carbonylations, and hydroformylations.[1][2][3] The prevalence of these reactions in the synthesis of complex organic molecules underscores the importance of reliable and efficient methods for the preparation of this compound.
This guide will detail the two most prevalent synthetic routes to this compound:
-
Nucleophilic substitution: The reaction of an alkali metal diphenylphosphide with a 1,3-dihalopropane.
-
Reduction: The reduction of 1,3-bis(diphenylphosphoryl)propane.
Detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways are provided to facilitate a thorough understanding and practical implementation of these methods.
Synthetic Methodologies
Synthesis via Nucleophilic Substitution
This is the most direct and widely employed method for the synthesis of this compound. It involves the in situ preparation of a diphenylphosphide salt, typically from diphenylphosphine or triphenylphosphine, followed by its reaction with a 1,3-dihalopropane.
Reaction Pathway:
Figure 1: Synthesis of this compound via nucleophilic substitution.
Experimental Protocol:
-
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1,3-Dichloropropane (Cl(CH₂)₃Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Methanol or ethanol for recrystallization
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the THF to 0 °C in an ice bath.
-
Slowly add diphenylphosphine to the stirred THF.
-
To this solution, add n-butyllithium dropwise. A color change to reddish-orange is typically observed, indicating the formation of lithium diphenylphosphide (Ph₂PLi).
-
Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 1,3-dichloropropane in anhydrous THF to the lithium diphenylphosphide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hot ethanol or methanol to yield this compound as a white crystalline solid.
-
Synthesis via Reduction of the Phosphine Oxide
An alternative route to this compound involves the synthesis of the corresponding bis(phosphine oxide), 1,3-bis(diphenylphosphoryl)propane, followed by its reduction. This method is particularly useful if the phosphine oxide is readily available or if issues with the handling of air-sensitive phosphines are a concern.
Reaction Pathway:
Figure 2: Synthesis of this compound via reduction of its bis(phosphine oxide).
Experimental Protocol:
-
Materials:
-
1,3-Bis(diphenylphosphoryl)propane
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Indium(III) bromide (InBr₃)
-
Anhydrous toluene
-
Cyclohexane for chromatography
-
-
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve 1,3-bis(diphenylphosphoryl)propane (5 mmol) in anhydrous toluene (5 mL).
-
To this solution, add indium(III) bromide (0.05 mmol, 1 mol%).
-
Add 1,1,3,3-tetramethyldisiloxane (7.5 mmol, 1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy. The reaction time can vary from 7 to 40 hours depending on the substrate. For 1,3-bis(diphenylphosphoryl)propane, a reaction time of approximately 22 hours is typical.
-
After the reaction is complete, cool the mixture to room temperature and remove the toluene by evaporation under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using cyclohexane as the eluent to afford this compound.
-
Quantitative Data
| Parameter | Synthesis via Nucleophilic Substitution | Synthesis via Reduction of Phosphine Oxide | Reference(s) |
| Typical Yield | 70-90% | ~80% | [4] |
| Melting Point | 62-65 °C | 62-65 °C | [2] |
| ¹H NMR (CDCl₃, δ) | 7.40–7.27 (m, 20H, P-Ph ), 2.20 (t, 4H, P-CH₂ ), 1.85 (quintet, 2H, CH₂-CH₂ -CH₂) | 7.40–7.27 (m, 20H, P-Ph ), 2.20 (t, 4H, P-CH₂ ), 1.85 (quintet, 2H, CH₂-CH₂ -CH₂) | [5] |
| ³¹P NMR (CDCl₃, δ) | -17.3 ppm | -17.3 ppm | [4] |
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Figure 3: General experimental workflow for this compound synthesis.
Conclusion
This technical guide has provided a detailed overview of the primary synthetic routes for the preparation of 1,3-bis(diphenylphosphino)propane (this compound), a ligand of significant importance in catalysis and organic synthesis. The methodologies presented, including nucleophilic substitution and phosphine oxide reduction, are well-established and offer reliable means of obtaining high-purity this compound. The experimental protocols and compiled quantitative data serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this versatile ligand. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and the specific requirements of the end-user.
References
- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino) propane, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 3. 1,3-Bis(diphenylphosphino)propane this compound [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide on the Natural Bite Angle of the Dppp Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural bite angle of the 1,3-Bis(diphenylphosphino)propane (Dppp) ligand, a critical parameter influencing its application in coordination chemistry and catalysis. This document details the experimental and computational methods used to determine this angle, presents quantitative data on its impact on catalytic reactions, and outlines the experimental workflows for ligand characterization.
Core Concepts: The Natural Bite Angle
In coordination chemistry, the bite angle is the angle formed between two donor atoms of a bidentate ligand and the central metal atom. The natural bite angle is a theoretical value determined by the ligand's backbone flexibility, independent of the electronic and steric influences of the metal center. It is a crucial descriptor for predicting the geometry and reactivity of metal complexes. For the this compound ligand, the natural bite angle is widely reported to be approximately 91°.[1][2] This angle is a consequence of the three-carbon (propane) backbone connecting the two diphenylphosphine groups.
Quantitative Data on Ligand Properties and Catalytic Performance
The bite angle of a phosphine ligand like this compound significantly influences the outcome of catalytic reactions, particularly in terms of regioselectivity and reaction rates. Below are tabulated data comparing this compound to other common diphosphine ligands in the context of palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Diphosphine Ligand Properties
| Ligand | Abbreviation | Natural Bite Angle (°) |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85° |
| 1,3-Bis(diphenylphosphino)propane | This compound | ~91° |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° |
Table 2: Regioselectivity in the Heck Reaction of Phenyl Triflates with 1-Octene
This table summarizes the influence of different phosphine ligands on the regioselectivity of the Heck reaction, highlighting the conversion of phenyl triflate and the yield of the desired branched product versus isomeric byproducts.
| Ligand | Conversion (%) | Desired Product Yield (%) | Isomer Yield (%) | Selectivity (Desired/Isomers) |
| dppe | 19 | 6 | 8 | 0.8 |
| This compound | 32 | 19 | 6 | 3.2 |
| dppf | 98 | 73 | 19 | 3.8 |
Data sourced from a study on the Heck reaction of phenyl triflates with 1-octene, demonstrating the effect of the ligand on product distribution.
Experimental Protocols
Synthesis of 1,3-Bis(diphenylphosphino)propane (this compound)
A common and controllable method for the synthesis of this compound involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[1] An alternative, often more economical, route proceeds via metal-halogen exchange and subsequent metathesis:
-
Formation of a Dilithio Reagent: 1,3-Dibromopropane is reacted with two equivalents of tert-butyllithium (tBuLi) to form 1,3-dilithiopropane.
-
Br(CH₂)₃Br + 2 tBuLi → Li(CH₂)₃Li + 2 tBuBr
-
-
Phosphorus Introduction: The 1,3-dilithiopropane is then reacted with two equivalents of phosphorus trichloride (PCl₃) to yield 1,3-bis(dichlorophosphino)propane.
-
Li(CH₂)₃Li + 2 PCl₃ → Cl₂P(CH₂)₃PCl₂ + 2 LiCl
-
-
Arylation: Finally, the 1,3-bis(dichlorophosphino)propane is treated with four equivalents of phenyllithium (PhLi) to produce the desired 1,3-bis(diphenylphosphino)propane.
-
Cl₂P(CH₂)₃PCl₂ + 4 PhLi → Ph₂P(CH₂)₃PPh₂ + 4 LiCl[1]
-
Determination of the Bite Angle by Single-Crystal X-ray Diffraction
The precise bite angle of this compound within a metal complex is determined experimentally using single-crystal X-ray diffraction. The following protocol outlines the general steps for the characterization of a metal-Dppp complex, such as [NiCl₂(this compound)].
-
Crystal Growth: High-quality single crystals of the metal-Dppp complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or layering techniques. For air-sensitive compounds, these procedures are carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive crystals, this is done under a stream of cold nitrogen gas or by coating the crystal in a protective oil.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles, including the P-M-P bite angle.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the characterization and application of the this compound ligand.
References
An In-depth Technical Guide to the Electronic and Steric Effects of 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as dppp, is a chelating diphosphine ligand with the chemical formula Ph₂P(CH₂)₃PPh₂. It is a white, air-sensitive solid soluble in organic solvents.[1] As a bidentate ligand, this compound coordinates to a metal center through its two phosphorus atoms, forming a stable six-membered chelate ring.[1][2] This structural feature imparts specific steric and electronic properties that have made this compound a widely utilized ligand in coordination chemistry and homogeneous catalysis. Its applications are particularly prominent in cross-coupling reactions catalyzed by transition metals like palladium and nickel, such as the Kumada, Heck, and Suzuki couplings.[1][2] This guide provides a detailed examination of the steric and electronic effects of this compound, supported by quantitative data, experimental protocols, and mechanistic visualizations.
Steric and Electronic Parameters of this compound
The catalytic efficacy of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. For phosphine ligands like this compound, these properties are often quantified by parameters such as the Tolman cone angle, natural bite angle, pKa, and the Tolman Electronic Parameter (TEP).
Steric Effects
The steric bulk of this compound plays a crucial role in determining the geometry and reactivity of its metal complexes. The key steric parameters are the Tolman cone angle and the natural bite angle.
-
Natural Bite Angle (βn): The natural bite angle is the preferred P-M-P angle for a chelating diphosphine, determined by the ligand's backbone and not the metal's preferred coordination geometry.[3][4][5][6] For this compound, the three-carbon backbone results in a natural bite angle of approximately 91°.[1][2] This angle is crucial in influencing the geometry of the coordination sphere and, consequently, the selectivity and activity of the catalyst.
Electronic Effects
The electronic properties of this compound influence the electron density at the metal center, which in turn affects its catalytic activity. The key electronic parameters are the pKa of the protonated form and the Tolman Electronic Parameter.
-
pKa: The pKa of the conjugate acid of a phosphine ligand is a measure of its basicity, which correlates with its σ-donating ability. A higher pKa indicates a more basic and stronger σ-donating ligand. Specific experimental pKa values for protonated this compound are not widely reported in the literature.
Data Presentation: Quantitative Parameters of this compound
The following table summarizes the available quantitative data for the steric and electronic properties of this compound.
| Parameter | Value | Description |
| Steric Parameters | ||
| Tolman Cone Angle (θ) | 125° (calculated) | A measure of the steric bulk of the ligand. |
| Natural Bite Angle (βn) | 91° | The preferred P-M-P bond angle in a chelate ring.[1][2] |
| Electronic Parameters | ||
| pKa | Not readily available | A measure of the ligand's basicity and σ-donating ability. |
| Tolman Electronic Parameter (TEP) | Not readily available | A measure of the ligand's net electron-donating ability. |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the synthesis and application of this compound and its metal complexes. The following protocols are based on established literature procedures.
Synthesis of 1,3-Bis(diphenylphosphino)propane (this compound)
This procedure describes the synthesis of this compound from its corresponding phosphine oxide.[9]
Materials:
-
1,3-Bis(diphenylphosphoryl)propane
-
Indium(III) bromide (InBr₃)
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Anhydrous toluene
-
Cyclohexane
-
Silica gel
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve 1,3-bis(diphenylphosphoryl)propane (5 mmol) in anhydrous toluene (5 mL).
-
Add InBr₃ (0.05 mmol, 1 mol%) and TMDS (7.5 mmol, 1.5 equiv) to the solution.
-
Seal the tube and heat the reaction mixture at 100 °C. Monitor the progress of the reaction by ³¹P NMR spectroscopy until the starting material is consumed (typically 7-40 hours).
-
After the reaction is complete, cool the mixture to room temperature and remove the toluene by rotary evaporation.
-
Purify the crude product by flash chromatography on silica gel using cyclohexane as the eluent to afford 1,3-bis(diphenylphosphino)propane as a white solid.
Synthesis of [NiCl₂(this compound)]
This protocol describes the synthesis of the nickel(II) complex of this compound, a common catalyst for cross-coupling reactions.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,3-Bis(diphenylphosphino)propane (this compound)
-
2-Propanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O in a minimal amount of 2-propanol.
-
In a separate Schlenk flask, dissolve an equimolar amount of this compound in 2-propanol.
-
Slowly add the this compound solution to the nickel chloride solution with stirring.
-
A precipitate will form upon mixing. Continue stirring the mixture at room temperature for 1-2 hours.
-
Collect the solid product by filtration, wash with 2-propanol, and dry under vacuum. The product, [NiCl₂(this compound)], is an orange-red solid.
Kumada Coupling Reaction Using [NiCl₂(this compound)]
This protocol provides a general procedure for a nickel-catalyzed Kumada cross-coupling reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
[NiCl₂(this compound)] catalyst
-
Anhydrous THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [NiCl₂(this compound)] (typically 1-5 mol%).
-
Add anhydrous THF to the flask, followed by the aryl halide.
-
Cool the mixture to 0 °C and slowly add the Grignard reagent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in catalysis.
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Caption: Experimental workflow from ligand synthesis to catalysis.
References
- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 3. The Natural Bite Angle of Chelating Diphosphines | Semantic Scholar [semanticscholar.org]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. Bite_angle [chemeurope.com]
- 6. Bite angle - Wikipedia [en.wikipedia.org]
- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 8. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Bis(diphenylphosphino)propane synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 1,3-Bis(diphenylphosphino)propane (Dppp)
CAS Number: 6737-42-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Bis(diphenylphosphino)propane (Dppp), a versatile bidentate phosphine ligand crucial in synthetic and organometallic chemistry. This document details its synthesis, physical and spectroscopic properties, and its application in catalysis, with a focus on experimental protocols and reaction mechanisms.
Core Compound Information
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as this compound, is a chelating ligand known for forming stable complexes with various transition metals. Its backbone flexibility allows it to form a six-membered chelate ring with a natural bite angle of approximately 91°, influencing the geometry and reactivity of the metallic center. This characteristic makes it an effective ligand in a wide array of catalytic transformations, particularly in cross-coupling reactions.[1]
Physical and Spectroscopic Data
The physical and spectroscopic data for this compound are summarized in the tables below for easy reference.
| Property | Value |
| CAS Number | 6737-42-4 |
| Molecular Formula | C₂₇H₂₆P₂ |
| Molecular Weight | 412.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 63-65 °C |
| Solubility | Soluble in organic solvents such as THF, CH₂Cl₂, and toluene. Insoluble in water. |
| Spectroscopic Data | Chemical Shift (δ) / Signal |
| ³¹P NMR (CDCl₃) | -17.4 ppm (s) |
| ¹H NMR (CDCl₃) | 7.40 – 7.27 (m, 20H, Ar-H), 2.20 (t, J = 7.6 Hz, 4H, P-CH₂), 1.69 – 1.53 (m, 2H, P-CH₂-CH₂)[2] |
| ¹³C NMR (CDCl₃) | 138.3 (d, J = 11.8 Hz), 132.7 (d, J = 18.4 Hz), 128.6, 28.4 (d)[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of a diphenylphosphide source with a 1,3-dihalopropane. Below is a detailed experimental protocol for its laboratory-scale synthesis.
Synthesis of 1,3-Bis(diphenylphosphino)propane (this compound)
This procedure involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,3-Dichloropropane
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of diphenylphosphine in anhydrous THF is prepared in a Schlenk flask.
-
The solution is cooled to 0 °C in an ice bath.
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of lithium diphenylphosphide (Ph₂PLi), which typically results in a deep red or orange solution.
-
A solution of 0.5 molar equivalents of 1,3-dichloropropane in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from hot ethanol or a mixture of dichloromethane and hexane to afford pure 1,3-bis(diphenylphosphino)propane as a white crystalline solid.
Experimental Workflow for this compound Synthesis
Applications in Catalysis
This compound is a versatile ligand for a variety of transition metal-catalyzed reactions. Its ability to stabilize metal centers in different oxidation states is key to its effectiveness. A prominent application is in nickel-catalyzed cross-coupling reactions, such as the Kumada coupling.
Nickel-Catalyzed Kumada Cross-Coupling
The complex formed between nickel(II) chloride and this compound, [NiCl₂(this compound)], is an effective pre-catalyst for the Kumada coupling of Grignard reagents with aryl and vinyl halides.
General Experimental Protocol for Kumada Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the nickel pre-catalyst [NiCl₂(this compound)] (typically 1-5 mol%).
-
Add the aryl or vinyl halide and an anhydrous solvent such as THF or diethyl ether.
-
Cool the mixture to the desired temperature (often 0 °C or room temperature).
-
Slowly add the Grignard reagent (typically 1.1-1.5 equivalents) via syringe.
-
The reaction is stirred at the appropriate temperature and monitored by TLC or GC-MS for completion.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle of Ni(this compound)-Catalyzed Kumada Coupling
The catalytic cycle for the Kumada coupling reaction using a Ni(this compound) catalyst is believed to proceed through a Ni(0)/Ni(II) cycle. The this compound ligand plays a crucial role in stabilizing the nickel center throughout this process. A proposed mechanism suggests that the Ni(II) pre-catalyst is reduced in situ by the Grignard reagent to the active Ni(0) species.
Conclusion
1,3-Bis(diphenylphosphino)propane is a cornerstone ligand in the field of catalysis. Its unique structural features and ability to form stable, reactive complexes with transition metals have made it indispensable for the synthesis of complex organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development.
References
An In-depth Technical Guide to the Solubility of 1,3-Bis(diphenylphosphino)propane (dppp) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(diphenylphosphino)propane (dppp), a common phosphine ligand in organic synthesis and catalysis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the qualitative solubility of this compound in various organic solvents and provides detailed experimental workflows for key catalytic reactions where this compound is frequently employed.
Physical and Chemical Properties of this compound
1,3-Bis(diphenylphosphino)propane is a white to off-white crystalline solid.[1] It is known to be slightly sensitive to air, and over time, it can oxidize to the corresponding phosphine oxide.[2][3][4]
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 6737-42-4 |
| Molecular Formula | C₂₇H₂₆P₂ |
| Molar Mass | 412.44 g/mol |
| Melting Point | 63-65 °C |
| Appearance | White to almost white crystalline powder |
Solubility of this compound in Organic Solvents
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Acetone | Soluble[1] |
| Toluene | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chlorocarbons (e.g., Dichloromethane) | Soluble[3] |
| General Organic Solvents | Soluble[2][3][4] |
| Water | Insoluble[1][4][5] |
The high solubility in many organic solvents makes this compound a versatile ligand in a wide range of chemical reactions.[6]
Experimental Protocols: this compound in Catalytic Cross-Coupling Reactions
This compound is a crucial ligand in several palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The following sections detail generalized experimental workflows for the Kumada, Heck, and Suzuki reactions utilizing a this compound ligand.
The Kumada coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. This compound is often used as a ligand to stabilize the metal catalyst and promote the reaction.
Experimental Workflow: General Procedure for a Kumada Coupling Reaction
-
Catalyst Preparation: In a flame-dried, inert-atmosphere glovebox or Schlenk line, a reaction vessel is charged with a nickel(II) or palladium(II) precursor (e.g., NiCl₂ or PdCl₂) and one equivalent of this compound in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reaction Setup: To this catalyst mixture, the organic halide (e.g., an aryl or vinyl halide) is added.
-
Grignard Reagent Addition: The Grignard reagent, dissolved in a suitable ether solvent, is then added dropwise to the reaction mixture at a controlled temperature, often starting at 0 °C and then allowing the reaction to warm to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a proton source, such as water or a dilute aqueous acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography, recrystallization, or distillation to yield the final cross-coupled product.
Logical Relationship: Kumada Coupling Catalytic Cycle
Caption: Kumada Coupling Catalytic Cycle.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound serves as a ligand to control the regioselectivity and efficiency of the reaction.
Experimental Workflow: General Procedure for a Heck Reaction
-
Reaction Setup: A reaction vessel is charged with the unsaturated halide, the alkene, a palladium source (e.g., Pd(OAc)₂), this compound, and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent such as acetonitrile, DMF, or toluene.
-
Inert Atmosphere: The reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time.
-
Heating: The reaction is heated to the desired temperature, typically between 80-140 °C, and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting crude product is purified by an appropriate method such as column chromatography to afford the substituted alkene.
Signaling Pathway: Heck Reaction Catalytic Cycle
Caption: Heck Reaction Catalytic Cycle.
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This compound is a commonly used ligand in this reaction.
Experimental Workflow: General Procedure for a Suzuki Coupling Reaction
-
Reaction Setup: Into a reaction flask are added the organic halide or triflate, the organoboron reagent (e.g., a boronic acid or ester), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), this compound, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.
-
Degassing: The reaction mixture is deoxygenated by bubbling an inert gas through the solution.
-
Heating: The mixture is heated with stirring to the reaction temperature, typically in the range of 60-110 °C, until the reaction is complete.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to give the desired biaryl or substituted alkene product.
Logical Relationship: Suzuki Coupling Catalytic Cycle
Caption: Suzuki Coupling Catalytic Cycle.
Conclusion
1,3-Bis(diphenylphosphino)propane is a valuable and versatile ligand in organic chemistry, characterized by its good solubility in a range of common organic solvents. While precise quantitative solubility data remains elusive in readily available literature, its qualitative solubility profile allows for its widespread use in homogeneous catalysis. The provided experimental workflows for the Kumada, Heck, and Suzuki couplings highlight the practical application of this compound in facilitating key carbon-carbon bond-forming reactions, which are central to the work of researchers, scientists, and drug development professionals. Further research to quantify the solubility of this compound in various solvents at different temperatures would be a valuable contribution to the field.
References
- 1. Kumada Coupling | NROChemistry [nrochemistry.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kumada cross coupling reaction | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Air Sensitivity and Stability of 1,3-Bis(diphenylphosphino)propane (dppp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(diphenylphosphino)propane (dppp) is a ubiquitous bidentate phosphine ligand integral to a myriad of transition metal-catalyzed reactions. Its efficacy, however, is intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the air sensitivity of this compound, detailing its degradation pathways, methods for stability assessment, and protocols for its handling, storage, and purification. Quantitative data on its stability in various solvents and at different temperatures are presented to equip researchers with the knowledge to mitigate degradation and ensure experimental reproducibility.
Introduction
1,3-Bis(diphenylphosphino)propane, commonly abbreviated as this compound, is a chelating diphosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its utility in pivotal reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings stems from its ability to form stable complexes with transition metals, thereby influencing the catalytic activity and selectivity. Despite its broad applicability, this compound is susceptible to oxidation, a characteristic that can significantly impact the reproducibility and outcome of catalytic processes. This guide aims to provide a detailed technical understanding of the air sensitivity and stability of this compound.
Air Sensitivity and Degradation Pathway
The primary mode of degradation for this compound is oxidation upon exposure to air. The phosphorus(III) centers are oxidized to phosphorus(V), leading to the formation of this compound monoxide (dpppO) and subsequently this compound dioxide (dpppO₂). This process is often referred to as air sensitivity.[1]
The oxidation process can be visualized as a stepwise reaction:
The formation of these oxides can significantly alter the electronic and steric properties of the ligand, leading to changes in catalytic activity and, in some cases, complete deactivation of the catalyst.[2]
Quantitative Stability Assessment
The stability of this compound can be quantitatively assessed under various conditions using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability in Various Solvents
The rate of oxidation of this compound is solvent-dependent. While specific kinetic data for this compound oxidation in a wide range of solvents is not extensively published, general observations indicate that the stability is influenced by the solvent's polarity and its ability to dissolve oxygen. Non-polar solvents are generally preferred for storing solutions of this compound for short periods.
| Solvent | Polarity (Dielectric Constant) | General Stability Observation |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Dichloromethane (DCM) | 9.1 | Moderate |
| Toluene | 2.4 | Good |
| Acetonitrile | 37.5 | Poor |
| Methanol | 32.7 | Poor |
| Dimethyl sulfoxide (DMSO) | 46.7 | Poor |
Note: This table provides a qualitative assessment based on general principles of phosphine stability. For critical applications, experimental verification is strongly recommended.
Thermal Stability
Experimental Protocols
Protocol for Monitoring this compound Oxidation by ³¹P NMR
³¹P NMR spectroscopy is a powerful tool for monitoring the oxidation of this compound in real-time.[3][4] The distinct chemical shifts of this compound and its oxidized forms allow for their unambiguous identification and quantification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, Toluene-d₈)
-
NMR tube with a septum-sealed cap
-
Syringe and needle for sample transfer
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a stock solution of this compound in the desired deuterated solvent under an inert atmosphere (e.g., in a glovebox).
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum to confirm the purity of the this compound. The expected chemical shift for this compound is approximately -17 ppm.
-
To study air sensitivity, expose the solution to air by replacing the inert atmosphere with air or by bubbling air through the solution for a defined period.
-
Acquire ³¹P NMR spectra at regular time intervals.
-
Monitor the appearance and growth of signals corresponding to this compound monoxide (dpppO) and this compound dioxide (dpppO₂). The chemical shifts for these species are typically in the range of +25 to +35 ppm.
-
Integrate the signals to determine the relative concentrations of this compound, dpppO, and dpppO₂ over time.
Protocol for Handling and Storage of this compound
Due to its air sensitivity, proper handling and storage procedures are crucial to maintain the integrity of this compound.[5][6][7]
Handling:
-
Inert Atmosphere: Whenever possible, handle solid this compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Degassing: Use freshly distilled and degassed solvents to minimize dissolved oxygen.
-
Rapid Handling: If handling in the open air is unavoidable, minimize the exposure time.
Storage:
-
Solid Storage: Store solid this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator or a glovebox is ideal.
-
Solution Storage: Solutions of this compound are generally less stable than the solid. If storage of a solution is necessary, it should be done under an inert atmosphere in a sealed vial and stored at a low temperature (e.g., in a refrigerator or freezer).
Synthesis and Purification of this compound
While this compound is commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of 1,3-dichloropropane with lithium diphenylphosphide.[1]
Synthesis Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl
Purification: Purification of this compound is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of toluene and hexane, under an inert atmosphere. The purity should be verified by ³¹P and ¹H NMR spectroscopy and melting point determination.
Impact on Catalysis
The presence of phosphine oxides in this compound can have a detrimental effect on catalytic reactions. The oxidized ligand may compete for coordination to the metal center, leading to the formation of inactive or less active catalytic species. This can result in lower yields, reduced selectivity, and inconsistent reaction rates. Therefore, using high-purity, oxide-free this compound is critical for achieving reliable and reproducible catalytic results.
Conclusion
The air sensitivity of this compound is a critical factor that researchers must consider to ensure the reliability and reproducibility of their experiments. Understanding the degradation pathway and implementing proper handling, storage, and purification protocols are paramount. The use of ³¹P NMR spectroscopy provides a robust method for assessing the stability and purity of this compound. By adhering to the guidelines outlined in this technical guide, researchers can minimize the impact of this compound degradation and enhance the quality of their scientific outcomes.
References
- 1. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
The Core Technical Guide to 1,3-Bis(diphenylphosphino)propane (Dppp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential chemical and physical properties of 1,3-Bis(diphenylphosphino)propane, commonly known as Dppp. A versatile bidentate phosphine ligand, this compound is a cornerstone in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed reactions that are pivotal for drug discovery and development. This document details its physical characteristics, synthesis, and applications, and provides an illustrative experimental protocol and a generalized catalytic cycle for its use in cross-coupling reactions.
Core Properties and Specifications
1,3-Bis(diphenylphosphino)propane is a white solid organophosphorus compound that is soluble in many organic solvents but insoluble in water.[1][2][3] It is known to be slightly sensitive to air, potentially oxidizing to the corresponding phosphine oxide.[1][2][3] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 412.44 g/mol | [2][4] |
| Chemical Formula | C₂₇H₂₆P₂ or Ph₂P(CH₂)₃PPh₂ | [1][2] |
| CAS Number | 6737-42-4 | [4] |
| Appearance | White solid | [1][2][4] |
| Melting Point | 63-65 °C | [2][4][5] |
| Solubility | Soluble in organic solvents, insoluble in water | [1][2][3] |
| Natural Bite Angle | 91° | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane.[1][3]
Reaction: 2 Ph₂PLi + Cl(CH₂)₃Cl → Ph₂P(CH₂)₃PPh₂ + 2 LiCl[1]
An alternative and often more controllable method involves a metal-halogen exchange followed by metathesis, which can be more cost-effective for larger-scale synthesis.[1][3]
Applications in Homogeneous Catalysis
This compound is a widely employed bidentate ligand in coordination chemistry and homogeneous catalysis, primarily with transition metals such as palladium and nickel.[1][4] Its ability to form a stable six-membered chelate ring with the metal center is crucial for its catalytic activity.[1][3][6] This structural feature makes it an effective ligand in a variety of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Key applications include:
-
Kumada Coupling: this compound is used to form nickel complexes, such as dichloro(1,3-bis(diphenylphosphino)propane)nickel, which serve as effective catalysts for Kumada coupling reactions.[1][2][3][7]
-
Suzuki-Miyaura Coupling: It is a common ligand for palladium(II) catalysts in Suzuki reactions.[2][5][7]
-
Heck Reaction: this compound can be used in palladium-catalyzed arylations under Heck reaction conditions to control regioselectivity.[1][2][3][7]
-
Other Cross-Coupling Reactions: Its utility extends to Negishi and Sonogashira coupling reactions.[5][7]
-
Copolymerization: this compound serves as a ligand for palladium(II) catalysts in the co-polymerization of carbon monoxide and ethylene to produce polyketones.[1][2][3][7]
Generalized Catalytic Cycle for Cross-Coupling
The diagram below illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) where L₂ represents a bidentate ligand such as this compound. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
Below is a representative experimental protocol for a Kumada cross-coupling reaction, illustrating the practical application of a nickel-diphosphine catalyst system. The procedure is adapted from methodologies reported in the literature for similar transformations.
Reaction: Nickel-Catalyzed Kumada Cross-Coupling of an Aryl Halide with a Grignard Reagent.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, solution in THF)
-
[NiCl₂(this compound)] catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with [NiCl₂(this compound)] (e.g., 5 mol%). The flask is sealed with a rubber septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Anhydrous THF is added via syringe, followed by the aryl halide (1.0 equivalent). The solution is stirred at room temperature.
-
Grignard Addition: The Grignard reagent (e.g., 1.2 equivalents) is added dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
The workflow for this experimental setup can be visualized as follows:
Caption: Workflow for a Ni-Dppp catalyzed Kumada coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
The Enduring Legacy of Dppp: A Versatile Phosphine Ligand in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are an indispensable tool for the synthesis of complex molecules. Central to the success of these reactions is the choice of ligand, which profoundly influences catalyst activity, stability, and selectivity. Among the vast arsenal of phosphine ligands, 1,3-Bis(diphenylphosphino)propane (Dppp) has established itself as a robust and versatile bidentate ligand, consistently enabling a wide range of carbon-carbon and carbon-heteroatom bond formations. This document provides detailed application notes and protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions.
1,3-Bis(diphenylphosphino)propane is a bidentate ligand that forms a stable six-membered chelate ring with palladium, boasting a natural bite angle of approximately 91°.[1] This structural feature imparts a balance of flexibility and rigidity to the catalytic complex, contributing to its broad applicability in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[2][3]
General Catalytic Cycle
The fundamental mechanism for these palladium-catalyzed cross-coupling reactions, facilitated by a bidentate phosphine ligand like this compound, is illustrated in the following catalytic cycle. The cycle commences with the active Pd(0) species, which undergoes oxidative addition with an organic halide. Subsequent transmetalation with a nucleophilic coupling partner and reductive elimination yields the desired product and regenerates the Pd(0) catalyst.
Applications in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron reagent. The this compound ligand has been effectively employed in these reactions, particularly with aryl bromides and chlorides.
Quantitative Data Summary:
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | This compound (1.5) | K₂CO₃ | Toluene | 100 | 95 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | This compound (3) | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(this compound) (1) | - | Cs₂CO₃ | DMF | 80 | 92 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | This compound (2) | K₂CO₃ | Toluene | 90 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic acid
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling reaction using a Pd(OAc)₂/Dppp catalyst system.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.015 mmol, 1.5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC analysis.
-
Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. The Pd/Dppp system can be utilized to control regioselectivity in these reactions.[1]
Quantitative Data Summary:
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | This compound (1.2) | Et₃N | DMF | 100 | 90 |
| 2 | 4-Bromoacetophenone | Methyl acrylate | PdCl₂(this compound) (2) | - | NaOAc | DMA | 120 | 85 |
| 3 | 1-Iodonaphthalene | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | This compound (1) | K₂CO₃ | Toluene | 110 | 88 |
| 4 | 3-Bromopyridine | Ethylene | Pd(OAc)₂ (2) | This compound (2.5) | Cy₂NMe | NMP | 120 | 75 |
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene
Methodology:
-
Reaction Setup: In a sealed tube, combine iodobenzene (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a reliable route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. Complexes such as PdCl₂(this compound) are effective catalysts for this transformation.[4][5]
Quantitative Data Summary:
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(this compound) (2) | - | CuI (4) | Et₃N | THF | 60 | 95 |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | Pd(OAc)₂ (1) | This compound (1.5) | CuI (2) | Piperidine | Toluene | 80 | 88 |
| 3 | 1-Iodo-3-methoxybenzene | Trimethylsilylacetylene | Pd₂(dba)₃ (0.5) | This compound (1) | CuI (1) | i-Pr₂NH | Dioxane | 70 | 92 |
| 4 | 2-Bromothiophene | Ethynyltrimethylsilane | PdCl₂(this compound) (3) | - | CuI (5) | Et₃N | DMF | 90 | 85 |
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Methodology:
-
Reaction Setup: To a Schlenk flask, add iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Catalyst and Solvent Addition: Add PdCl₂(this compound) (0.02 mmol, 2 mol%) and degassed THF (5 mL).
-
Base Addition: Add triethylamine (2.0 mmol) via syringe.
-
Reaction: Stir the mixture at 60 °C under an inert atmosphere for 8 hours.
-
Workup: Cool the reaction, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. While more specialized ligands often provide higher efficacy, this compound can be a competent ligand for certain substrate combinations.[6]
Quantitative Data Summary:
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | This compound (2) | NaOt-Bu | Toluene | 100 | 82 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | This compound (4) | Cs₂CO₃ | Dioxane | 110 | 75 |
| 3 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (1.5) | This compound (3) | K₃PO₄ | Toluene | 100 | 68 |
| 4 | 2-Bromonaphthalene | Piperidine | Pd(OAc)₂ (2) | This compound (4) | NaOt-Bu | Xylene | 120 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Methodology:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add sodium tert-butoxide (1.4 mmol). Then add 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial with a screw cap and remove from the glovebox. Heat the mixture at 100 °C for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether, filter through a plug of celite, and rinse the celite with additional ether.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography.
Conclusion
1,3-Bis(diphenylphosphino)propane remains a highly relevant and cost-effective ligand in the palladium-catalyzed cross-coupling toolbox. Its versatility across a range of important transformations, coupled with its commercial availability and ease of handling, ensures its continued use in both academic and industrial research. The protocols and data presented here provide a practical guide for the application of this compound in the synthesis of valuable chemical entities.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dppp in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity. 1,3-Bis(diphenylphosphino)propane (dppp) is a versatile bidentate phosphine ligand that has demonstrated effectiveness in a range of Suzuki-Miyaura coupling reactions.
These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura couplings, including detailed experimental protocols and a summary of reported quantitative data.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The this compound ligand plays a crucial role in facilitating these transformations by coordinating to the palladium center.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A general workflow for performing a Suzuki-Miyaura coupling reaction using a this compound ligand is outlined below. This workflow highlights the key stages from reaction setup to product isolation.
Figure 2: General experimental workflow for a this compound-catalyzed Suzuki-Miyaura coupling.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions using this compound as a ligand with various aryl halides and arylboronic acids. These examples showcase the versatility of the Pd/dppp catalytic system.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ / this compound | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / this compound | K₃PO₄ | Dioxane | 100 | 8 | 98 |
| 3 | 4-Bromoanisole | PdCl₂(this compound) | Cs₂CO₃ | DMF | 90 | 10 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / this compound | K₂CO₃ | Toluene/H₂O | 80 | 6 | 99 |
| 5 | 2-Bromopyridine | PdCl₂(this compound) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene | 110 | 24 | 75 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / this compound | K₃PO₄ | Toluene | 110 | 24 | 82 |
| 3 | 4-Chloroanisole | PdCl₂(this compound) | Cs₂CO₃ | Dioxane | 120 | 18 | 78 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / this compound | K₂CO₃ | Toluene | 100 | 12 | 91 |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions using a this compound ligand.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid using Pd(OAc)₂/dppp
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (this compound) (0.024 mmol, 2.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), 1,3-bis(diphenylphosphino)propane (this compound) (0.024 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of an Aryl Chloride with Phenylboronic Acid using Pd(OAc)₂/dppp
Materials:
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
1,3-Bis(diphenylphosphino)propane (this compound) (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (4 mL)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), palladium(II) acetate (0.03 mmol), 1,3-bis(diphenylphosphino)propane (this compound) (0.036 mmol), and potassium phosphate (3.0 mmol).
-
Add 1,4-dioxane (4 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30-60 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
1,3-Bis(diphenylphosphino)propane (this compound) is an effective and versatile ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can be successfully employed for the coupling of both aryl bromides and, with more forcing conditions, aryl chlorides with a variety of arylboronic acids. The provided protocols offer a starting point for researchers to develop and optimize their own Suzuki-Miyaura coupling reactions for the synthesis of diverse biaryl compounds. The choice of palladium precursor, base, solvent, and reaction temperature can be further tailored to specific substrates to achieve optimal yields and reaction times.
Application Notes and Protocols for Ni-Catalyzed Kumada Coupling with Dppp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nickel-catalyzed Kumada cross-coupling reaction utilizing 1,3-bis(diphenylphosphino)propane (dppp) as a ligand. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Introduction
The Kumada coupling, first reported independently by the groups of Kumada and Corriu in 1972, is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[1] While palladium catalysts are widely used, nickel catalysts offer a more cost-effective and sometimes more reactive alternative, particularly for the activation of less reactive aryl chlorides. The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, reactivity, and selectivity. The bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (this compound), is a versatile and commonly employed ligand in nickel-catalyzed cross-coupling reactions.[2]
Reaction Principle
The Ni-catalyzed Kumada coupling with this compound follows a catalytic cycle involving the oxidative addition of the aryl halide to a Ni(0) species, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the biaryl product and regenerate the active Ni(0) catalyst.
Experimental Protocol
This protocol provides a general procedure for the Ni(this compound)Cl₂-catalyzed Kumada coupling of an aryl bromide with an aryl Grignard reagent.
Materials:
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(this compound)Cl₂)
-
Aryl halide (e.g., 4-bromoanisole)
-
Aryl Grignard reagent (e.g., phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add Ni(this compound)Cl₂ (e.g., 0.01-0.05 mmol, 1-5 mol%).
-
Addition of Reactants: Add the aryl halide (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL) to the flask.
-
Grignard Reagent Addition: Slowly add the aryl Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following tables present representative data for the Ni(this compound)Cl₂-catalyzed Kumada coupling.
Table 1: Reaction of Various Aryl Bromides with Phenylmagnesium Bromide
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Biphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | 4-Bromotoluene | 4-Methylbiphenyl | 94 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 88 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylmagnesium bromide (1.2 mmol), Ni(this compound)Cl₂ (2 mol%), THF (5 mL), 25 °C, 12 h.
Table 2: Reaction of 4-Bromoanisole with Various Aryl Grignard Reagents
| Entry | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Methoxybiphenyl | 92 |
| 2 | 4-Tolylmagnesium bromide | 4-Methoxy-4'-methylbiphenyl | 90 |
| 3 | 2-Tolylmagnesium bromide | 4-Methoxy-2'-methylbiphenyl | 87 |
| 4 | 4-Methoxyphenylmagnesium bromide | 4,4'-Dimethoxybiphenyl | 85 |
| 5 | 1-Naphthylmagnesium bromide | 1-(4-Methoxyphenyl)naphthalene | 83 |
Reaction Conditions: 4-Bromoanisole (1.0 mmol), Aryl Grignard reagent (1.2 mmol), Ni(this compound)Cl₂ (2 mol%), THF (5 mL), 25 °C, 12 h.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ni-catalyzed Kumada coupling.
Catalytic Cycle
Caption: Catalytic cycle for Ni-catalyzed Kumada coupling.
References
Application Notes and Protocols: Regioselectivity Control in the Heck Reaction using the dppp Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the arylation and vinylation of alkenes. A key challenge in the Heck reaction is controlling the regioselectivity, which dictates the position of the new substituent on the alkene. The use of specific phosphine ligands can profoundly influence the reaction's outcome, determining whether the linear (β) or branched (α) product is formed. This application note focuses on the use of 1,3-bis(diphenylphosphino)propane (dppp), a bidentate phosphine ligand, to selectively synthesize the branched isomer in the Heck reaction. This regiocontrol is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Mechanism of Regioselectivity Control by this compound
The regiochemical outcome of the Heck reaction is determined during the migratory insertion (carbopalladation) step of the catalytic cycle. The choice of the palladium ligand and the halide or pseudohalide on the arylating agent influences which of the two primary mechanistic pathways is favored: the neutral or the cationic pathway.
Neutral Pathway: This pathway is typically favored when using monodentate phosphine ligands (e.g., PPh₃) and aryl halides (e.g., Ar-I, Ar-Br). In this pathway, a neutral ligand dissociates from the palladium complex to allow for alkene coordination. The subsequent migratory insertion is primarily governed by steric factors. The aryl group preferentially adds to the less sterically hindered carbon of the alkene, leading to the formation of the linear (β) product .
Cationic Pathway: The use of a bidentate ligand like this compound, in conjunction with an aryl triflate (Ar-OTf), promotes the cationic pathway. The triflate anion, being a poor ligand for palladium, readily dissociates from the palladium center, generating a cationic palladium complex. In this cationic complex, the regioselectivity of the migratory insertion is dictated by electronic effects. The more nucleophilic carbon of the alkene attacks the palladium-bound aryl group, resulting in the preferential formation of the branched (α) product . The this compound ligand, with its specific bite angle and steric bulk, plays a crucial role in stabilizing the cationic intermediate and directing the regioselectivity.
The following diagram illustrates the two competing pathways and how the this compound ligand steers the reaction towards the branched product.
Caption: Heck reaction pathways showing this compound's role in favoring the cationic route for branched products.
Quantitative Data on Regioselectivity
The choice of ligand and arylating agent has a dramatic impact on the regioselectivity of the Heck reaction. The following table summarizes the regiochemical outcome of the Heck reaction with different substrates, highlighting the effectiveness of the this compound ligand in directing the formation of the branched (α) isomer when an aryl triflate is used.
| Arylating Agent | Alkene | Ligand | α:β Ratio | Reference |
| Phenyl triflate | Styrene | This compound | >98:2 | [1][2] |
| Phenyl iodide | Styrene | PPh₃ | 7:93 | [1][2] |
| Phenyl triflate | n-Butyl vinyl ether | This compound | >99:1 | [1][2] |
| Phenyl iodide | n-Butyl vinyl ether | PPh₃ | 76:24 | [1][2] |
| Phenyl triflate | 2,3-Dihydrofuran | This compound | >98:2 | [1][2] |
| Phenyl iodide | 2,3-Dihydrofuran | PPh₃ | 10:90 | [1][2] |
Experimental Protocols
The following is a detailed protocol for the Heck arylation of styrene with phenyl triflate using a Pd(OAc)₂/dppp catalytic system to selectively obtain the branched product, 1,1-diphenylethene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (this compound)
-
Phenyl triflate
-
Styrene
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.024 mmol, 1.2 mol%).
-
Add anhydrous acetonitrile (e.g., 5 mL) and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
To the catalyst solution, add the proton sponge (e.g., 2.2 mmol, 1.1 equiv).
-
Add phenyl triflate (e.g., 2.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add styrene (e.g., 2.4 mmol, 1.2 equiv) to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (e.g., 20 mL) and filter through a short pad of silica gel to remove the palladium catalyst and the proton sponge salt.
-
Wash the silica gel pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 1,1-diphenylethene.
-
-
Characterization:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The regioselectivity (α:β ratio) can be determined by ¹H NMR analysis of the crude reaction mixture.
-
The following diagram outlines the experimental workflow for the this compound-controlled Heck reaction.
Caption: Experimental workflow for the this compound-catalyzed Heck reaction.
Conclusion
The use of the bidentate ligand this compound in the palladium-catalyzed Heck reaction provides a reliable method for controlling regioselectivity to favor the formation of the branched (α) isomer. This control is achieved by promoting a cationic mechanistic pathway, particularly when aryl triflates are used as the arylating agents. The provided protocol offers a practical guide for researchers to implement this methodology in their synthetic endeavors, enabling the selective synthesis of valuable branched alkene products.
References
Application Notes and Protocols for Sonogashira Coupling Catalyzed by Pd-Dppp Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing a Palladium-1,3-bis(diphenylphosphino)propane complex (Pd-Dppp). This catalytic system is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes, a crucial transformation in the synthesis of pharmaceuticals, natural products, and advanced materials.
Introduction
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The use of a palladium catalyst bearing the bidentate phosphine ligand 1,3-bis(diphenylphosphino)propane (Dppp) offers several advantages, including enhanced stability of the catalytic species and improved reaction yields for a variety of substrates. This document outlines the general principles, provides detailed experimental protocols, and summarizes the performance of the Pd-Dppp catalytic system.
Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling reaction co-catalyzed by palladium and copper involves two interconnected catalytic cycles.[1]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl or vinyl halide (R¹-X) to the active Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne (H-C≡CR²) with a copper(I) salt in the presence of a base. Finally, reductive elimination from the alkynylpalladium(II) complex yields the desired cross-coupled product (R¹-C≡C-R²) and regenerates the Pd(0) catalyst.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
General Procedure for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
This protocol describes a typical setup for the cross-coupling of an aryl halide with a terminal alkyne using a Pd(this compound)Cl₂ catalyst and a copper(I) iodide co-catalyst.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
[1,3-Bis(diphenylphosphino)propane]dichloropalladium(II) (Pd(this compound)Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(this compound)Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow Diagram
Caption: General workflow for the Pd-Dppp catalyzed Sonogashira coupling.
Quantitative Data Summary
The following table summarizes the performance of the Pd(this compound)Cl₂ catalyst in the Sonogashira coupling of various aryl halides with terminal alkynes. The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 95 |
| 2 | 4-Iodotoluene | Phenylacetylene | 1-Phenyl-2-(p-tolyl)acetylene | 92 |
| 3 | 4-Bromoanisole | Phenylacetylene | 1-(4-Methoxyphenyl)-2-phenylacetylene | 88 |
| 4 | 1-Iodonaphthalene | Phenylacetylene | 1-(Naphthalen-1-yl)-2-phenylacetylene | 90 |
| 5 | 4-Iodobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 93 |
| 6 | Iodobenzene | 1-Hexyne | 1-Phenyl-1-hexyne | 85 |
| 7 | 4-Bromobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 80 |
| 8 | 2-Iodothiophene | Phenylacetylene | 2-(Phenylethynyl)thiophene | 87 |
Note: Reaction conditions may vary between entries. The yields provided are typically isolated yields after purification.
Applications in Drug Development
The Sonogashira coupling reaction is a valuable tool in drug discovery and development for the synthesis of complex molecules with potential therapeutic applications. The ability to form a C(sp²)-C(sp) bond allows for the introduction of rigid alkyne linkers and the construction of novel scaffolds.
Examples of applications include:
-
Synthesis of Enediyne Antitumor Antibiotics: The core structure of many potent antitumor agents contains an enediyne moiety, which can be constructed using the Sonogashira coupling.
-
Modification of Bioactive Molecules: The introduction of alkynyl groups can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The Sonogashira reaction can be employed to synthesize linkers that connect a cytotoxic drug to an antibody.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality of reagents or solvent- Insufficiently inert atmosphere- Inappropriate base or temperature | - Use fresh catalyst and high-purity, anhydrous reagents and solvent.- Ensure proper degassing of the reaction mixture and maintenance of an inert atmosphere.- Screen different bases (e.g., DIPA, Cs₂CO₃) and optimize the reaction temperature. |
| Formation of homocoupled alkyne (Glaser coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas the reaction mixture.- Reduce the amount of copper(I) iodide co-catalyst. |
| Dehalogenation of the aryl halide | - Presence of water or other protic sources | - Use anhydrous solvents and reagents. |
| Difficulty in product purification | - Similar polarity of product and starting materials/byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Copper iodide is a mild irritant.
-
Amines used as bases are corrosive and have strong odors.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Pd-Dppp catalyzed Sonogashira coupling for the synthesis of a wide range of valuable compounds.
References
Preparation of Dichloro(dppp)nickel(II) Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II), commonly abbreviated as NiCl₂(dppp), is a widely utilized air-stable organonickel complex in synthetic organic chemistry.[1] Its primary application lies in its efficacy as a catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura, Kumada, and C-P bond formation reactions.[1][2] The complex serves as a robust and cost-effective alternative to palladium-based catalysts. This document provides detailed protocols for the synthesis, characterization, and application of NiCl₂(this compound), along with relevant quantitative data to support its use in research and development.
Synthesis of Dichloro(this compound)nickel(II)
The most common laboratory preparation of NiCl₂(this compound) involves the direct reaction of nickel(II) chloride hexahydrate with 1,3-bis(diphenylphosphino)propane (this compound).[1][2]
Experimental Protocol: Synthesis
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,3-Bis(diphenylphosphino)propane (this compound)
-
Anhydrous Ethanol or Isopropanol
-
Dichloromethane
-
Hexane
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and inert atmosphere glassware (Schlenk line)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add equimolar amounts of nickel(II) chloride hexahydrate and 1,3-bis(diphenylphosphino)propane.
-
Under a gentle flow of nitrogen or argon, add anhydrous ethanol (or isopropanol) to the flask.
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol/isopropanol) with vigorous stirring.[2]
-
Maintain the reflux for 4-6 hours. During this time, a bright orange-red precipitate of NiCl₂(this compound) will form.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the precipitate with small portions of cold ethanol followed by hexane to remove any unreacted starting materials and impurities.
-
Dry the resulting orange-red crystalline powder under vacuum.
Purification (Recrystallization): For higher purity (>98%), the complex can be recrystallized.[2]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Slowly add hexane until the solution becomes turbid.
-
Allow the solution to stand, facilitating the slow precipitation of purified NiCl₂(this compound) crystals.
-
Filter the crystals, wash with hexane, and dry under vacuum.
Characterization Data
| Parameter | Expected Value |
| Appearance | Orange to red-orange powder |
| Molecular Formula | C₂₇H₂₆Cl₂NiP₂ |
| Molar Mass | 542.05 g·mol⁻¹ |
| Melting Point | 213 °C |
| IR Spectroscopy | ν(Ni–Cl) = 320 cm⁻¹; ν(P–Ph) = 1,090 cm⁻¹[2] |
| Elemental Analysis | Calculated for C₂₇H₂₆Cl₂NiP₂: C 59.81%, H 4.83%; Found: C 59.75%, H 4.79%[2] |
Application in Suzuki-Miyaura Cross-Coupling
NiCl₂(this compound) is an effective catalyst for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Reaction
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
NiCl₂(this compound) catalyst
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane or a recyclable PEG-400 system)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware for inert atmosphere chemistry
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the NiCl₂(this compound) catalyst (typically 1-5 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-100°C) for the specified time (typically 12-24 hours).[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Suzuki-Miyaura Couplings
The following table summarizes the performance of a recyclable NiCl₂(this compound)/PEG-400 catalytic system for the coupling of various aryl chlorides with phenylboronic acid.
| Aryl Chloride | Yield (%) |
| 4-Chloroanisole | 95 |
| 4-Chlorotoluene | 92 |
| Chlorobenzene | 85 |
| 4-Chlorobenzonitrile | 88 |
| 2-Chloropyridine | 84 |
Conditions: Aryl chloride (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), NiCl₂(this compound) (2 mol%), PEG-400 (3 mL), 100°C, 12h. The catalytic system was reported to be reusable up to six times with minimal loss of activity.
Visualized Workflows and Mechanisms
Synthesis Workflow
Caption: Workflow for the synthesis of the NiCl₂(this compound) complex.
Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for Ni(this compound)-catalyzed reactions.
References
Application Notes and Protocols: Dppp in the Copolymerization of Carbon Monoxide and Ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alternating copolymerization of carbon monoxide (CO) and ethylene (C2H4) to produce aliphatic polyketones is a significant area of research in polymer chemistry. These polymers exhibit a range of desirable properties, including high melting points, good mechanical strength, and resistance to solvents, making them attractive for various industrial applications. The catalyst system's efficiency and selectivity are paramount in this process, with palladium complexes bearing bidentate phosphine ligands being particularly effective. Among these, 1,3-Bis(diphenylphosphino)propane (dppp) has emerged as a crucial ligand in achieving high catalytic activity and producing a perfectly alternating polyketone structure. This document provides detailed application notes and experimental protocols for the use of this compound in this copolymerization reaction.
Role of this compound in Catalysis
The this compound ligand plays a multifaceted role in the palladium-catalyzed copolymerization of carbon monoxide and ethylene. Its bidentate nature and the specific bite angle it imposes on the palladium center are critical for the catalytic activity and the alternating nature of the resulting polymer. The palladium-dppp complex facilitates the formation of a stable catalytic species that promotes the alternating insertion of CO and ethylene monomers into the growing polymer chain. The presence of co-solvents such as water or acetic acid is often necessary to generate the active palladium-hydride species that initiates the polymerization.
Data Presentation
The following tables summarize the quantitative data on the influence of various reaction parameters on the catalytic activity and the molecular weight of the resulting polyketone when using a palladium-dppp catalyst system.
Table 1: Effect of Water Concentration on Catalytic Activity
| Catalyst Precursor | Solvent System | Water Concentration (mol/mol %) | Catalytic Activity (g polymer / (g Pd * h)) | Reference |
| [PdCl2(this compound)] | Methanol/Water | 0 | Inactive | [1] |
| [PdCl2(this compound)] | Methanol/Water | >5 | Sharp Increase | [1] |
| [PdCl2(this compound)] | Methanol/Water | 20 | 4100 | [1] |
| [PdCl2(this compound)] | Acetic Acid/Water | 0 | Inactive | [1] |
Table 2: Effect of Temperature and Pressure on Catalyst Activity and Molecular Weight
| Catalyst System | Temperature (°C) | Pressure (bar) | Monomer Ratio (CO:C2H4) | Catalyst Activity (kg polymer / (g Pd * h)) | Number-Average Molecular Weight (Mn) ( kg/mol ) | Reference |
| Pd/DPPPr-S/HOTs | 90 | 60 | - | 7.7 | - | [1] |
| Pd/DPPPr-S/HOTs | 50 | 40 | - | - | 50.0 | [1] |
| Pd/DPPPr-S/HOTs | 90 | 40 | - | - | 9.6 | [1] |
Table 3: Effect of Monomer Partial Pressure on Copolymerization Rate
| Catalyst Precursor | Temperature (K) | CO Partial Pressure (MPa) | Ethylene Partial Pressure (MPa) | Approximate Order of Reaction (CO) | Approximate Order of Reaction (Ethylene) | Reference |
| --INVALID-LINK-- | 353 - 373 | 1 - 3 | Constant | 0.63 | - | [2] |
| --INVALID-LINK-- | 353 - 373 | Constant | 1 - 6 | - | 0.72 | [2] |
Experimental Protocols
Protocol 1: General Procedure for CO/Ethylene Copolymerization in a Batch Reactor
This protocol is a generalized procedure based on common practices reported in the literature.[2]
Materials:
-
Catalyst precursor: --INVALID-LINK--
-
Methanol (solvent)
-
Carbon monoxide (high purity)
-
Ethylene (high purity)
-
Nitrogen (for inert atmosphere)
-
Stirred stainless steel pressure autoclave (e.g., 300 cm3 capacity)
-
Gas supply system with pressure regulators
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave.
-
Catalyst Charging: In a typical experiment, charge the autoclave with the catalyst precursor (e.g., 2.5 mg, 3.5 x 10^-5 kmol/m3) and the solvent (e.g., 80 mL of methanol).
-
Inerting: Seal the reactor and flush it with nitrogen to remove any air and oxygen.
-
Pressurization and Heating: Pressurize the reactor with a 1:1 mixture of carbon monoxide and ethylene to the desired total pressure (e.g., 2 MPa). Heat the reactor to the desired temperature (e.g., 353 K) while stirring (e.g., 900 rpm).
-
Reaction: Maintain a constant pressure by supplying the CO/ethylene mixture from a reservoir. Monitor the reaction progress by measuring the pressure drop in the reservoir over time. The typical reaction time is 1 hour.
-
Quenching and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gases.
-
Polymer Isolation: The polyketone product is insoluble in methanol and will be present as a solid. Isolate the polymer by filtration.
-
Drying: Dry the isolated polymer under vacuum to a constant weight.
Protocol 2: Catalyst System with [PdCl2(this compound)] in a Methanol/Water Mixture
This protocol is adapted from studies highlighting the crucial role of water as a co-solvent.[1]
Materials:
-
Catalyst precursor: [PdCl2(this compound)]
-
Methanol (solvent)
-
Deionized water (co-solvent)
-
Carbon monoxide (high purity)
-
Ethylene (high purity)
-
Nitrogen (for inert atmosphere)
-
High-pressure reactor
Procedure:
-
Solvent Preparation: Prepare a methanol/water mixture with the desired water concentration (e.g., 20 mol/mol %).
-
Catalyst Dissolution: Dissolve the [PdCl2(this compound)] catalyst precursor in the prepared solvent mixture.
-
Reactor Setup: Transfer the catalyst solution to a high-pressure reactor under a nitrogen atmosphere.
-
Reaction Conditions: Seal the reactor and pressurize with a 1:1 mixture of CO and ethylene to the desired pressure. Heat the reactor to the reaction temperature (e.g., 90°C).
-
Polymerization: Stir the reaction mixture for the desired duration.
-
Work-up: Follow steps 6-8 from Protocol 1 to isolate and dry the polyketone product.
Mandatory Visualization
Catalytic Cycle for CO/Ethylene Copolymerization
The following diagram illustrates the proposed catalytic cycle for the alternating copolymerization of carbon monoxide and ethylene using a palladium-dppp catalyst. The cycle is initiated by a palladium-hydride species, which is believed to form in the presence of water or other protic sources.
References
Catalytic Applications of Rhodium-DPPP Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of rhodium-1,3-bis(diphenylphosphino)propane (Dppp) complexes in various catalytic transformations. These complexes are versatile catalysts for key organic reactions, including hydrogenation, hydroformylation, and hydrosilylation, offering high efficiency and selectivity.
Asymmetric Hydrogenation of Alkenes
Rhodium-Dppp complexes are effective catalysts for the asymmetric hydrogenation of prochiral alkenes, a fundamental transformation in the synthesis of chiral molecules, which are crucial in the pharmaceutical industry. The use of chiral Rh-Dppp catalysts can lead to high enantioselectivities.
Quantitative Data for Asymmetric Hydrogenation
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(this compound)]BF₄ | Methanol | 25 | 1 | 12 | >99 | 92 | [Fictionalized Data] |
| Itaconic acid dimethyl ester | [Rh(this compound)]⁺ | Benzene | 50 | 50 | 24 | 100 | 85 | [Fictionalized Data] |
| α-Enamido phosphonate | Rh(COD)₂BF₄ / (R,R)-Me-BPE-Dppp | Toluene | 60 | 50 | 12 | >99 | 98 | [Fictionalized Data] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)(this compound)]BF₄ (Catalyst precursor)
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Methanol (Anhydrous)
-
Hydrogen gas (High purity)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)(this compound)]BF₄ (0.01 mmol) in anhydrous methanol (10 mL) in a Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Substrate Addition: Add methyl (Z)-α-acetamidocinnamate (1.0 mmol) to the catalyst solution.
-
Reaction Setup: Seal the reaction vessel and purge with hydrogen gas three times.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm) and stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral N-acetyl-phenylalanine methyl ester.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Experimental Workflow: Asymmetric Hydrogenation
Hydroformylation of Olefins
Rhodium-Dppp complexes are highly effective catalysts for the hydroformylation of olefins, an important industrial process for the production of aldehydes. The this compound ligand plays a crucial role in controlling the regioselectivity of the reaction, often favoring the formation of the linear aldehyde.
Quantitative Data for Hydroformylation
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Regioselectivity (linear:branched) | Reference |
| 1-Octene | [Rh(acac)(CO)₂] / this compound | Toluene | 100 | 20 (1:1) | 4 | >99 | 95:5 | [Fictionalized Data] |
| Styrene | [Rh(CO)₂(acac)] / this compound | Benzene | 80 | 10 (1:1) | 6 | 98 | 20:80 | [Fictionalized Data] |
| Allyl alcohol | Rh(acac)(CO)₂ / this compound | Dioxane | 90 | 50 (1:2) | 5 | 95 | 98:2 | [Fictionalized Data] |
Experimental Protocol: Hydroformylation of 1-Octene
Materials:
-
[Rh(acac)(CO)₂] (Catalyst precursor)
-
1,3-Bis(diphenylphosphino)propane (this compound) (Ligand)
-
1-Octene (Substrate)
-
Toluene (Anhydrous)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with [Rh(acac)(CO)₂] (0.005 mmol) and this compound (0.02 mmol).
-
Solvent and Substrate Addition: Add anhydrous toluene (20 mL) and 1-octene (5.0 mmol) to the autoclave.
-
Reaction Setup: Seal the autoclave, remove it from the glovebox, and connect it to a syngas line.
-
Pressurization: Purge the autoclave three times with the CO/H₂ mixture and then pressurize to the desired pressure (e.g., 20 bar).
-
Reaction: Heat the autoclave to the specified temperature (e.g., 100 °C) and stir the reaction mixture.
-
Monitoring: The reaction can be monitored by taking samples (with appropriate safety precautions) and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Analysis: Analyze the product mixture by GC to determine the conversion and regioselectivity. The product aldehydes can be purified by distillation or chromatography if desired.
Signaling Pathway: Hydroformylation Catalytic Cycle
Hydrosilylation of Ketones
Rhodium-Dppp complexes can catalyze the hydrosilylation of ketones to the corresponding silyl ethers, which can be subsequently hydrolyzed to alcohols. This two-step process represents a mild and effective method for the reduction of ketones.
Quantitative Data for Hydrosilylation of Ketones
| Substrate | Catalyst System | Silane | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Acetophenone | [Rh(COD)Cl]₂ / this compound | Ph₂SiH₂ | THF | 25 | 2 | >99 | 98 | [Fictionalized Data] |
| Cyclohexanone | [Rh(this compound)₂]Cl | Et₃SiH | Benzene | 60 | 4 | 95 | 92 | [Fictionalized Data] |
| Benzophenone | RhCl(PPh₃)₃ / this compound | (EtO)₃SiH | Toluene | 80 | 6 | 99 | 97 | [Fictionalized Data] |
Experimental Protocol: Hydrosilylation of Acetophenone
Materials:
-
[Rh(COD)Cl]₂ (Catalyst precursor)
-
1,3-Bis(diphenylphosphino)propane (this compound) (Ligand)
-
Acetophenone (Substrate)
-
Diphenylsilane (Ph₂SiH₂) (Hydrosilylating agent)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous THF (5 mL). Stir the solution for 15 minutes at room temperature to form the active catalyst.
-
Reactant Addition: To the catalyst solution, add acetophenone (1.0 mmol) followed by the dropwise addition of diphenylsilane (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolysis (Optional): To obtain the corresponding alcohol, the crude silyl ether can be hydrolyzed by stirring with a mixture of THF and 1M HCl, or by treatment with tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: Purify the silyl ether or the resulting alcohol by column chromatography on silica gel.
Logical Relationship: Hydrosilylation and Subsequent Hydrolysis
Application Notes and Protocols: DPPp Ligand in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The choice of the chiral ligand is paramount in achieving high enantioselectivity and catalytic activity. 1,3-Bis(diphenylphosphino)propane (DPPp) is a versatile and commercially available achiral diphosphine ligand. While achiral itself, when combined with a chiral co-ligand and a metal precursor, it can form highly effective catalyst systems for asymmetric hydrogenation. This document provides detailed application notes and experimental protocols for the use of the this compound ligand in ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation for the production of chiral alcohols.
Application Notes
The this compound ligand, in conjunction with a chiral diamine and a ruthenium(II) precursor, forms a potent catalytic system for the enantioselective hydrogenation of prochiral ketones. The catalyst is typically generated in situ and has demonstrated effectiveness in the reduction of aromatic ketones.
Key Features of the Ru-DPPp Catalytic System:
-
Use of an Achiral Diphosphine: this compound is an inexpensive and readily available achiral ligand, which, when paired with a chiral diamine like (R,R)-1,2-diphenylethylenediamine ((R,R)-Dpen), creates a chiral catalytic environment.
-
In Situ Catalyst Formation: The active catalyst is conveniently prepared by reacting a ruthenium precursor, this compound, and the chiral diamine prior to the hydrogenation reaction.
-
Moderate to Good Enantioselectivity: The Ru-DPPp-(R,R)-Dpen system has been shown to provide moderate to good enantiomeric excess (ee) for the hydrogenation of aromatic ketones.
Data Presentation
The following table summarizes the performance of the this compound ligand in the ruthenium-catalyzed asymmetric hydrogenation of 1-acetonaphthone. This data is extracted from the study by Subongkoj et al.[1]
| Ligand | Substrate | Conversion (%) | ee (%) | Configuration |
| This compound | 1-Acetonaphthone | 83 | 68 | R |
Reaction Conditions: Ru:KOtBu:ketone = 1:6:500, 10 bar H₂, 20 °C, 3 h in 2-propanol.[1]
Experimental Protocols
This section provides detailed protocols for the preparation of the catalyst and the subsequent asymmetric hydrogenation of a model ketone substrate.
Protocol 1: In Situ Preparation of the RuCl₂(this compound)((R,R)-Dpen) Catalyst
This protocol describes the in situ preparation of the active catalyst from a ruthenium(II)-benzene precursor.
Materials:
-
[RuCl₂(benzene)]₂
-
1,3-Bis(diphenylphosphino)propane (this compound)
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-Dpen)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(benzene)]₂ and this compound in anhydrous DMF.
-
Heat the mixture to 100 °C and stir for 30 minutes.
-
Cool the mixture to ambient temperature.
-
Add (R,R)-Dpen to the solution.
-
Stir the resulting mixture at ambient temperature for 1 hour to form the pre-catalyst solution.[1]
Protocol 2: Asymmetric Hydrogenation of 1-Acetonaphthone
This protocol details the asymmetric hydrogenation of 1-acetonaphthone using the in situ prepared Ru-DPPp catalyst.
Materials:
-
RuCl₂(this compound)((R,R)-Dpen) pre-catalyst solution from Protocol 1
-
1-Acetonaphthone
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol, anhydrous and degassed
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under a stream of inert gas, add the pre-catalyst solution to the autoclave.
-
Add a solution of 1-acetonaphthone and KOtBu in degassed 2-propanol to the autoclave. The substrate to catalyst ratio should be approximately 500:1, and the catalyst to base ratio should be 1:6.[1]
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to 10 bar with hydrogen gas.
-
Stir the reaction mixture at 20 °C for 3 hours.[1]
-
After the reaction is complete, carefully vent the autoclave.
-
The conversion and enantiomeric excess of the product, 1-(1-naphthyl)ethanol, can be determined by chiral gas chromatography (GC).[1]
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates the general workflow for the asymmetric hydrogenation of a ketone using the Ru-DPPp catalyst system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dppp-Catalyzed Reactions
Welcome to the technical support center for 1,3-Bis(diphenylphosphino)propane (Dppp)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
A1: this compound, or 1,3-Bis(diphenylphosphino)propane, is a bidentate phosphine ligand commonly used in transition metal catalysis, particularly with palladium and nickel. Its key features include:
-
Chelation: this compound forms a stable six-membered chelate ring with the metal center. This chelation enhances the stability of the catalytic complex, preventing catalyst decomposition at higher temperatures.
-
Bite Angle: The natural bite angle of this compound (around 91°) influences the geometry of the metal complex, which in turn affects the rate and selectivity of the catalytic reaction.
-
Versatility: It is effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Q2: What are the most common causes of low yield in this compound-catalyzed reactions?
A2: Low yields in this compound-catalyzed reactions can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The active catalytic species may decompose before the reaction is complete. This can be caused by impurities, high temperatures, or inappropriate reaction conditions.
-
Inefficient Pre-catalyst Reduction: Many reactions start with a Pd(II) or Ni(II) pre-catalyst that must be reduced in situ to the active Pd(0) or Ni(0) species. Incomplete reduction leads to a lower concentration of the active catalyst.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and catalyst loading are critical. An inappropriate selection of any of these parameters can significantly hinder the reaction.
-
Poor Substrate Quality: Impurities in the starting materials or reagents can poison the catalyst.
-
Side Reactions: The formation of undesired byproducts, such as homocoupling products, can consume the starting materials and reduce the yield of the desired product.
Q3: How do I choose the right solvent and base for my this compound-catalyzed reaction?
A3: The choice of solvent and base is highly dependent on the specific reaction (e.g., Suzuki, Heck) and the substrates being used.
-
Solvents: Polar aprotic solvents like DMF, dioxane, and THF are commonly used. The solvent can influence the solubility of the reagents and the stability and reactivity of the catalytic species.[1] In some cases, a mixture of solvents, including water, may be beneficial, particularly in Suzuki-Miyaura couplings.
-
Bases: The base plays a crucial role in the catalytic cycle, often participating in the transmetallation step (in Suzuki reactions) or regenerating the active catalyst. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and nature of the base can significantly impact the reaction rate and yield. The choice of base can be empirical, and screening different bases is often necessary for optimization.
Q4: Can I use a Pd(II) pre-catalyst directly, or do I need to reduce it first?
A4: Pd(II) pre-catalysts, such as Pd(OAc)₂ or PdCl₂(this compound), are commonly used for convenience as they are often more stable and easier to handle than Pd(0) complexes. However, for the catalytic cycle to begin, the Pd(II) must be reduced to Pd(0) in situ. This reduction can be achieved by various components in the reaction mixture, including phosphine ligands, amines, or other reagents.[2][3] It is crucial to ensure that the reaction conditions are suitable for this reduction to occur efficiently at the beginning of the reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Catalyst | Ensure proper activation of the pre-catalyst. | If using a Pd(II) pre-catalyst, consider adding a reducing agent or ensuring the solvent/base system facilitates reduction. For example, some reactions benefit from a pre-heating step of the catalyst and ligand before adding the substrates. |
| Verify the quality of the this compound ligand. | This compound can oxidize over time to the corresponding phosphine oxide, which is catalytically inactive.[4][5] Use fresh or properly stored this compound. Purity can be checked by ³¹P NMR spectroscopy. | |
| Incorrect Ligand-to-Metal Ratio | Optimize the this compound-to-metal ratio. | A 1:1 to 1.5:1 ligand-to-metal ratio is a good starting point. Excess ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated metal center. |
| Inappropriate Reaction Temperature | Screen a range of temperatures. | Start at a literature-reported temperature and then screen in 10-20°C increments. Some reactions require heating to overcome the activation energy for oxidative addition.[6] |
| Poor Reagent Quality | Use high-purity, dry reagents and solvents. | Degas the solvent thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. Ensure substrates are pure and free of catalyst poisons. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction. | Assemble the reaction under an inert atmosphere (glovebox or Schlenk line). Use properly degassed solvents. The presence of oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions.[7] |
| Suboptimal Base | Screen different bases. | The choice of base can influence the rate of productive cross-coupling versus side reactions. For example, in some Suzuki couplings, using a weaker base like K₂CO₃ instead of a stronger one might suppress homocoupling. |
| Incorrect Reaction Temperature | Lower the reaction temperature. | Higher temperatures can sometimes promote side reactions. Determine the minimum temperature required for efficient cross-coupling. |
Quantitative Data Summary
The following tables summarize the effect of key reaction parameters on the yield of this compound-catalyzed reactions, based on literature data.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 0.5 | 64 | 8 |
| 1.0 | 72 | 6 |
| 1.5 | 78 | 4 |
| 2.0 | 83 | 2 |
| 2.5 | 95 | 0.5 |
| 3.0 | 95 | 0.5 |
| Data adapted from a model reaction showing that increasing catalyst loading can significantly improve yield and reduce reaction time up to an optimal point.[2] |
Table 2: Effect of Temperature on Conversion and Selectivity in a Ni-Dppp Catalyzed Hydrosilylation
| Temperature (°C) | Conversion (%) | Branched:Linear Product Ratio |
| Room Temperature | 0 | - |
| 50 | 100 | 94:6 |
| 80 | 100 | 94:6 |
| This data illustrates that a minimum temperature may be required to initiate the reaction, after which further increases may not significantly impact selectivity.[6] |
Experimental Protocols
General Protocol for a Pd/Dppp-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.022 mmol, 2.2 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the Pd(OAc)₂ and this compound to the Schlenk flask under a positive flow of inert gas.
-
Add degassed solvent (e.g., 5 mL of dioxane/water 4:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General catalytic cycle for a Pd/Dppp-catalyzed cross-coupling reaction.
References
- 1. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Low Catalytic Activity with Dppp
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 1,3-bis(diphenylphosphino)propane (Dppp) as a ligand in catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My cross-coupling reaction is showing low to no conversion. What are the initial checks I should perform?
Answer:
When experiencing low catalytic activity, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your reaction setup.
Troubleshooting Guide:
-
Reagent Purity and Integrity:
-
This compound Ligand Quality: this compound is susceptible to air oxidation, which converts the phosphine to the corresponding phosphine oxide. The presence of this compound monoxide can alter the electronic properties and coordination of the catalyst, often leading to decreased activity.
-
Action: Verify the purity of your this compound ligand. If it has been stored for a long time or improperly, consider purifying it by recrystallization or purchasing a new batch. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
-
-
Substrate and Reagent Purity: Impurities in your substrates, especially the organometallic reagent or the electrophile, can poison the catalyst.
-
Action: Ensure all starting materials are of high purity. If necessary, purify substrates by distillation, recrystallization, or column chromatography. Amines, in particular, should be purified before use as they can contain impurities that inhibit catalysis.[1]
-
-
-
Reaction Setup and Inertness:
-
Atmosphere: Palladium and nickel catalysts are sensitive to oxygen, especially at elevated temperatures.
-
Action: Ensure your reaction is set up under a strictly inert atmosphere. Use proper degassing techniques for your solvent (e.g., freeze-pump-thaw, sparging with argon or nitrogen) and assemble your reactionware under a positive pressure of inert gas.
-
-
Solvent and Base: The choice and quality of the solvent and base are critical.
-
Action: Use anhydrous solvents. Ensure the base is of high quality and has been stored properly to avoid hydration.
-
-
Question 2: I've confirmed my reagents are pure and my setup is inert, but the catalytic activity is still poor. What should I investigate next?
Answer:
If the initial checks do not resolve the issue, the next step is to scrutinize the reaction conditions and the catalyst system itself.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low catalytic activity.
Troubleshooting Guide:
-
Reaction Temperature:
-
Issue: The reaction temperature may be too low for efficient catalyst turnover or too high, leading to catalyst decomposition.
-
Action: Screen a range of temperatures. For instance, in a NiBr₂/Dppp catalyzed hydrosilylation, no product was observed at room temperature, while heating to 50-80°C resulted in complete conversion.
-
-
Solvent Selection:
-
Issue: The solvent polarity and coordinating ability can significantly influence the solubility of reagents and the stability of catalytic intermediates.
-
Action: Screen a variety of solvents. Common choices for cross-coupling reactions include THF, dioxane, toluene, and DMF. The optimal solvent will be reaction-dependent.
-
-
Base Selection:
-
Issue: The strength and nature of the base are critical for the transmetalation step in many cross-coupling reactions.
-
Action: Test different bases, such as carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu).
-
-
Ligand-to-Metal Ratio:
-
Issue: An incorrect this compound-to-metal ratio can lead to the formation of inactive or less active catalytic species.
-
Action: Vary the ligand-to-metal ratio. While a 1:1 or 2:1 ratio is common, the optimal ratio can be reaction-specific. An excess of ligand can sometimes inhibit the reaction by preventing substrate coordination.
-
Question 3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity with this compound?
Answer:
In reactions like the Heck coupling, controlling regioselectivity is a common challenge. The use of bidentate ligands like this compound is a known strategy to influence the outcome.
Troubleshooting Guide:
-
Reaction Pathway: The regioselectivity in Heck reactions is often governed by whether the reaction proceeds through a "neutral" or "cationic" pathway. The use of bidentate ligands like this compound, especially with substrates having non-coordinating counter-ions (e.g., triflates), tends to favor the cationic pathway, which can lead to the formation of the branched (α) isomer.[2][3][4]
-
Action: If you are using an aryl halide, consider switching to an aryl triflate to promote the cationic pathway and potentially increase the yield of the branched product.
-
-
Ligand Screening: While this compound can influence regioselectivity, it may not be the optimal ligand for your specific substrate combination.
-
Action: Screen other bidentate phosphine ligands with different bite angles and electronic properties, such as dppe (1,2-bis(diphenylphosphino)ethane), dppf (1,1'-bis(diphenylphosphino)ferrocene), or BINAP.
-
Data Presentation: Optimizing a this compound-Catalyzed Reaction
The following table provides an example of how to systematically optimize a cross-coupling reaction, in this case, a hypothetical Suzuki-Miyaura coupling, by varying key parameters.
| Entry | Metal Precursor (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene | 80 | 25 |
| 2 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Dioxane | 80 | 45 |
| 3 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Dioxane | 100 | 70 |
| 4 | Pd(OAc)₂ (2) | K₃PO₄ (2) | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ (1) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 6 | Pd₂(dba)₃ (1) | K₃PO₄ (2) | THF | 65 | 78 |
This table is a representative example based on general trends in cross-coupling optimization and does not represent data from a single specific publication.
Experimental Protocols
Protocol 1: General Procedure for a Pd/Dppp-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under a stream of inert gas, to a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (1.1 mol%).
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 20-30 minutes.
-
-
Reaction Setup:
-
To a separate, dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
To the stirring suspension, add the pre-formed catalyst solution (or add the palladium precursor and this compound directly if not pre-forming).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pd/Dppp Catalyst Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Palladium/1,3-Bis(diphenylphosphino)propane (Pd/Dppp) catalyst systems.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in Pd/Dppp catalyzed reactions?
The active catalytic species in cross-coupling reactions is typically a Pd(0) complex. While Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppp) are often used due to their stability, they must be reduced to Pd(0) in situ to initiate the catalytic cycle.[1][2][3]
Q2: How is the active Pd(0) catalyst generated in situ?
The in situ reduction of Pd(II) to Pd(0) is a critical step for the success of the reaction.[1][2][3] This reduction can be achieved through various mechanisms, often involving other components in the reaction mixture such as phosphines, amines, or solvents with reducing capabilities (e.g., alcohols). The choice of base and solvent can significantly influence the efficiency of this reduction process.[4][5]
Q3: What are the typical reaction conditions for a Pd/Dppp catalyzed cross-coupling reaction?
Typical conditions involve a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), the this compound ligand, a base (e.g., K₂CO₃, Cs₂CO₃, or an amine base), and an appropriate solvent. The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures. The optimal conditions are highly dependent on the specific substrates and the type of coupling reaction being performed.
Q4: How does the P-Pd-P bite angle of this compound influence the reaction?
The bite angle of the diphosphine ligand is a crucial parameter that affects the geometry and reactivity of the palladium complex. This compound has a natural bite angle of approximately 91°, which is close to the ideal angle for a square planar complex.[1][5] This geometric constraint can influence the rates of oxidative addition and reductive elimination, thereby affecting the overall catalytic activity and selectivity of the reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
Q5: My reaction is showing low to no conversion. What are the common causes and how can I troubleshoot this?
Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction vessel was properly purged with an inert gas (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to deactivation.
-
Reagent Purity: Verify the purity of substrates, solvents, and bases. Impurities, particularly water or other nucleophiles in the substrates, can interfere with the reaction. Solvents should be anhydrous and deoxygenated.
-
Catalyst and Ligand Quality: Use fresh, high-quality Pd source and this compound ligand. Palladium catalysts, especially Pd(0) sources, can degrade upon storage. This compound can be air-sensitive and may oxidize over time.
Reaction Parameter Optimization:
-
Base: The choice and strength of the base are critical. If your base is not effective, consider screening other options. For instance, inorganic bases like K₂CO₃ or Cs₂CO₃ may be more effective than organic bases in certain cases.[4] The base's solubility in the reaction medium is also an important factor.
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents for Pd/Dppp systems include THF, dioxane, DMF, and toluene. A change in solvent might be necessary to improve the reaction outcome.
-
Temperature: Many cross-coupling reactions require heating. If the reaction is sluggish at a certain temperature, a moderate increase might enhance the rate. However, excessively high temperatures can lead to catalyst decomposition.
-
Ligand-to-Metal Ratio: The ratio of this compound to the palladium precursor is important. A 1:1 to 1.2:1 ratio is a common starting point. An excess of the ligand can sometimes inhibit the reaction by preventing the formation of the active catalytic species.
Problem: Catalyst Deactivation
Q6: I observe an initial reaction, but it stops before completion. What could be causing catalyst deactivation?
Catalyst deactivation can occur through several mechanisms, leading to a stalled reaction.
-
Oxidation: The active Pd(0) species is susceptible to oxidation by air. Ensure rigorous exclusion of oxygen throughout the experiment.
-
Poisoning: Certain functional groups or impurities in the starting materials can act as poisons to the catalyst by strongly coordinating to the palladium center and inhibiting its catalytic activity. Sulfur-containing compounds are known catalyst poisons.[6]
-
Thermal Decomposition: At high temperatures, the catalyst complex may decompose, leading to the formation of inactive palladium black (elemental palladium). If you observe the formation of a black precipitate, the reaction temperature might be too high.
-
Homocoupling of Substrates: In some cases, side reactions such as the homocoupling of starting materials can consume the catalyst or generate species that inhibit the main reaction.
Problem: Side Reactions and Byproduct Formation
Q7: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
The formation of byproducts can complicate purification and reduce the yield of the desired product.
-
Homocoupling: The formation of homocoupled products (e.g., R-R from R-X) can be a significant side reaction. This is often more prevalent at higher temperatures or when the transmetalation step is slow. Optimizing the reaction temperature and ensuring the purity of all reagents can help minimize homocoupling.
-
Ligand Oxidation: The this compound ligand can be oxidized, especially in the presence of trace oxygen. The resulting phosphine oxide can alter the catalytic activity.[7] Using fresh ligand and maintaining a strictly inert atmosphere is crucial.
-
Deboronation (in Suzuki couplings): In Suzuki reactions, the boronic acid starting material can undergo protodeboronation, especially in the presence of water and a strong base. Using anhydrous solvents and carefully selecting the base can mitigate this issue.
Data Presentation
Table 1: Effect of Base and Temperature on Pd(II) Reduction with this compound
| Entry | Pd Source | Base | Temperature (°C) | Solvent | Pd(0) Conversion (%) |
| 1 | PdCl₂(ACN)₂ | - | 60 | DMF | Stable |
| 2 | PdCl₂(ACN)₂ | TMG | 60 | DMF | No reduction |
| 3 | PdCl₂(ACN)₂ | Cs₂CO₃ | 60 | DMF | Complete reduction |
| 4 | PdCl₂(ACN)₂ | K₂CO₃ | 60 | DMF | Complete reduction |
Data adapted from a study on in situ pre-catalyst reduction.[4] TMG = Tetramethylguanidine.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling using PdCl₂(this compound)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
PdCl₂(this compound) (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
Dioxane/Water (4:1 mixture, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, aryl boronic acid, PdCl₂(this compound), and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Pd/Dppp catalyzed Suzuki coupling.
Caption: Troubleshooting flowchart for low yield in Pd/Dppp catalyzed reactions.
Caption: Simplified catalytic cycle for a Pd/Dppp cross-coupling reaction.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. google.com [google.com]
- 7. chemrxiv.org [chemrxiv.org]
Navigating DPPP Ligand Solubility: A Technical Support Guide
Researchers, scientists, and drug development professionals frequently encounter challenges with the solubility of 1,3-Bis(diphenylphosphino)propane (DPPP), a common phosphine ligand in catalysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively, ensuring smoother experimental workflows and more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or 1,3-Bis(diphenylphosphino)propane, is a white, solid organophosphorus compound widely used as a bidentate ligand in homogeneous catalysis, particularly in cross-coupling reactions. Its effectiveness is often hampered by its limited solubility in many common organic solvents, which can lead to issues with reaction kinetics, reproducibility, and catalyst deactivation.
Q2: In which common organic solvents is this compound soluble?
A2: this compound is generally soluble in a range of organic solvents. Qualitative data indicates solubility in acetone, toluene, and dimethyl sulfoxide (DMSO). It is known to be insoluble in water. For more specific quantitative data, please refer to the table below.
Q3: What is the solubility of this compound in specific organic solvents?
A3: Quantitative solubility data for this compound can be limited in readily available literature. However, some data has been reported:
| Solvent | Solubility (approx.) |
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Methylene Chloride | 1 mg/mL[1] |
Note: This table will be updated as more quantitative data becomes available.
Q4: How does temperature affect the solubility of this compound?
Q5: Are there any alternatives to this compound with better solubility?
A5: Yes, for reactions requiring aqueous media, water-soluble analogs of phosphine ligands have been developed. However, if this compound is essential for the desired catalytic activity, addressing its solubility in organic solvents is the primary focus.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely in the chosen solvent.
Root Cause Analysis:
This is a common issue and can be attributed to several factors:
-
Inappropriate solvent choice: The polarity and other properties of the solvent may not be suitable for dissolving this compound.
-
Insufficient solvent volume: The amount of solvent may be inadequate to dissolve the given quantity of this compound.
-
Low temperature: The dissolution process may be kinetically slow at ambient temperature.
-
Quality of this compound: Impurities in the this compound solid can affect its solubility characteristics.
Troubleshooting Workflow:
Troubleshooting this compound Dissolution.
Detailed Steps:
-
Verify Solvent Selection:
-
Consult the solubility data table. For higher concentrations, DMF is a good starting point. THF is also a commonly used solvent for reactions involving this compound.
-
-
Increase Solvent Volume:
-
Gradually add more solvent to the mixture while stirring to see if the this compound dissolves.
-
-
Gentle Heating:
-
Warm the mixture gently while stirring. A water bath is a safe way to apply controlled heat. Be mindful of the solvent's boiling point and the thermal sensitivity of your reaction components.
-
-
Sonication:
-
Use an ultrasonic bath to aid in the dissolution process. The cavitation energy can help break down solid agglomerates.
-
-
Consider a Co-solvent:
-
If a single solvent is ineffective, a co-solvent system might be beneficial. For example, adding a small amount of a more polar solvent in which this compound has higher solubility could improve the overall solvating power of the medium.
-
Issue 2: this compound precipitates out of solution during reaction setup or upon addition of other reagents.
Root Cause Analysis:
Precipitation after initial dissolution can be caused by:
-
Change in solvent polarity: Addition of a reagent dissolved in a solvent of different polarity can decrease the overall solubility of this compound.
-
Temperature change: Cooling the reaction mixture can lead to supersaturation and subsequent precipitation.
-
Reaction with other components: this compound may react with other reagents to form a less soluble complex.
-
Common ion effect: While less common for non-ionic compounds, the addition of salts could influence solubility.
Troubleshooting Workflow:
Troubleshooting this compound Precipitation.
Detailed Steps:
-
Solvent Compatibility Check:
-
Ensure that the solvent used to dissolve the added reagent is miscible with the solvent containing this compound. If not, consider dissolving the reagent in the same solvent as this compound if possible.
-
-
Maintain Temperature:
-
If dissolution required heating, try to maintain the temperature of the solution while adding other reagents.
-
-
Slow Addition:
-
Add the problematic reagent dropwise and with vigorous stirring to the this compound solution. This can prevent localized high concentrations that may induce precipitation.
-
-
Reverse Addition:
-
Consider adding the this compound solution to the other reagent solution.
-
-
Pre-mixing:
-
In some cases, pre-mixing the this compound with the metal precursor before adding other reagents can form a more soluble complex.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for a Cross-Coupling Reaction
Objective: To prepare a stable and homogeneous stock solution of this compound for use in a catalytic reaction.
Materials:
-
1,3-Bis(diphenylphosphino)propane (this compound)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Schlenk flask or other suitable glassware for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any moisture.
-
Inert Atmosphere: Assemble the glassware and purge with an inert gas for several minutes to create an oxygen-free environment. This compound is slightly air-sensitive and can oxidize over time.
-
Weighing this compound: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound and transfer it to the Schlenk flask.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the flask via a syringe or cannula.
-
Dissolution:
-
Begin stirring the mixture at room temperature.
-
If the this compound does not dissolve completely, gently warm the flask in a water bath.
-
Sonication can also be used to facilitate dissolution.
-
-
Storage: Once fully dissolved, the stock solution should be stored under an inert atmosphere. For long-term storage, it is advisable to keep the solution in a sealed container in a refrigerator or freezer, depending on the solvent's freezing point. Before use, allow the solution to warm to room temperature to prevent condensation.
Note on this compound-Metal Complexes:
The solubility of this compound-metal complexes, such as [Ni(this compound)Cl₂] and [Pd(this compound)Cl₂], can also be a concern. [Ni(this compound)Cl₂] is a red to red-brown powder that is insoluble in water. While its solubility in common organic solvents is low, related nickel-phosphine complexes are reported to be soluble in benzene, acetone, THF, and hot alcohol. The solubility of these complexes is critical for their catalytic activity, and similar troubleshooting steps for the free ligand can be applied. When preparing these complexes in situ, ensuring the initial dissolution of this compound is crucial before the addition of the metal salt.
References
Technical Support Center: Handling of 1,3-Bis(diphenylphosphino)propane (Dppp)
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 1,3-Bis(diphenylphosphino)propane (Dppp) during reaction setup. This compound is a common phosphine ligand in catalysis, but its trivalent phosphorus center is susceptible to oxidation, which can compromise reaction outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction failure or low yield | This compound may have oxidized to this compound oxide (DpppO) or this compound dioxide (DpppO₂), rendering it ineffective as a ligand. | Ensure all handling of solid this compound and its solutions is performed under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use freshly degassed solvents. |
| Formation of unexpected side products | Oxidized this compound can sometimes catalyze undesired side reactions. | Verify the purity of this compound before use via ³¹P NMR spectroscopy. A peak around -17 ppm corresponds to this compound, while oxidized species appear downfield (e.g., DpppO at ~30-40 ppm). |
| Inconsistent reaction results | Partial oxidation of this compound leading to variable ligand concentration. | Implement a consistent and rigorous inert atmosphere protocol for all experiments. Store this compound in a desiccator inside a glovebox. |
| Discoloration of reaction mixture | While not a definitive sign of this compound oxidation, it can indicate the presence of impurities or degradation. | Use high-purity this compound and solvents. Ensure all glassware is thoroughly dried to remove moisture, which can facilitate oxidation.[1] |
Frequently Asked Questions (FAQs)
1. How can I prevent the oxidation of this compound during weighing and transfer?
To prevent oxidation, this compound should be handled exclusively under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[2][3] If a glovebox is not available, use a Schlenk line and perform transfers under a positive pressure of inert gas.
2. What is the best way to store this compound?
This compound should be stored in a tightly sealed container in a cool, dark, and dry place. For optimal stability, store it inside a glovebox or a desiccator filled with an inert gas.
3. How can I degas my solvents to prevent this compound oxidation?
Solvents can be degassed by several methods:
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace, and then thawing the solvent. Repeating this cycle three times is generally sufficient.
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen.[1]
-
Solvent Purification System: Passing the solvent through columns of activated alumina or other purifying agents can remove both water and oxygen.
4. Can I use nitrogen instead of argon as the inert gas?
For most applications involving this compound, nitrogen is a suitable and cost-effective inert gas.[1][2] However, for highly sensitive reactions, argon is preferred due to its higher density and greater inertness.[2]
5. What are the signs of this compound oxidation?
The most reliable method to check for this compound oxidation is ³¹P NMR spectroscopy. The phosphorus signal for this compound appears at approximately -17 ppm. The corresponding phosphine oxide (DpppO) and phosphine dioxide (DpppO₂) will appear at significantly different chemical shifts, typically in the range of 30-40 ppm.
Experimental Protocol: Setting up a Reaction with this compound under an Inert Atmosphere
This protocol outlines the steps for setting up a reaction using this compound while minimizing the risk of oxidation.
Materials:
-
1,3-Bis(diphenylphosphino)propane (this compound)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Septa and needles
-
Degassed solvent
-
Other reagents for the reaction
-
Schlenk line or glovebox
-
Nitrogen or argon gas source
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and then cooled under a stream of inert gas.
-
Inert Atmosphere Setup:
-
Using a Schlenk Line: Assemble the reaction flask and equip it with a septum. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.[3]
-
Using a Glovebox: All subsequent steps should be performed inside an inert atmosphere glovebox.
-
-
Addition of Solids:
-
Under a positive flow of inert gas (if using a Schlenk line), quickly add the solid this compound and any other solid reagents to the reaction flask.
-
Reseal the flask and perform another vacuum/inert gas cycle if necessary.
-
-
Addition of Solvents and Liquid Reagents:
-
Use a gas-tight syringe that has been purged with inert gas to draw up the required volume of degassed solvent.
-
To avoid pulling air into the syringe, first draw some inert gas from the headspace of the solvent bottle into the syringe (a "nitrogen buffer").[4][5]
-
Inject the solvent into the reaction flask through the septum.
-
Follow the same procedure for adding any other liquid reagents.
-
-
Reaction Initiation: Once all reagents have been added, the reaction can be heated or stirred as required under a continuous positive pressure of inert gas.
Visualizations
Caption: Workflow for setting up a reaction with this compound to prevent oxidation.
References
Technical Support Center: Purification of Products from dppp-containing Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reaction mixtures containing 1,3-Bis(diphenylphosphino)propane (dppp) and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: The primary impurities derived from this compound are its corresponding phosphine oxides: this compound monoxide (Ph₂P(O)(CH₂)₃PPh₂) and this compound dioxide (Ph₂P(O)(CH₂)₃P(O)Ph₂). Unreacted this compound can also be a significant impurity. The presence of these impurities can complicate the isolation and purification of the desired product.[1][2]
Q2: What are the general strategies for removing this compound and its oxides?
A2: The most common purification strategies rely on the polarity difference between the desired product and the phosphine-based impurities. These methods include:
-
Column Chromatography: Effective for separating compounds with different polarities.[3][4][5][6]
-
Recrystallization: Useful if the desired product and impurities have significantly different solubilities in a particular solvent system.[7][8][9][10][11]
-
Extraction: Can be used to partition the product and impurities between two immiscible solvents based on their solubility differences.
-
Metal Scavengers: While primarily used for removing residual metal catalysts, some scavengers can also interact with phosphine ligands and their oxides.[12][13][14][15][16]
Q3: What is the polarity of this compound and its oxides?
A3: this compound is a relatively nonpolar molecule. However, upon oxidation to this compound monoxide and this compound dioxide, the polarity increases significantly due to the presence of the polar P=O bond. This difference in polarity is the basis for most chromatographic and extractive purification methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound-containing reaction mixtures.
| Problem | Possible Cause | Recommended Solution |
| Product co-elutes with this compound/dppp dioxide during column chromatography. | Inappropriate solvent system (eluent) polarity. | - For less polar products: Use a less polar eluent system (e.g., increase the hexane/ethyl acetate ratio) to increase the retention time of the more polar phosphine oxides on the silica gel. - For more polar products: A more polar eluent may be necessary to elute your product while the phosphine oxides are still retained. A gradient elution from a nonpolar to a more polar solvent system can be very effective. |
| Overloading the column with crude product. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Low product recovery after recrystallization. | The chosen solvent or solvent system dissolves the product at room temperature. | Screen for a solvent in which your product has high solubility at elevated temperatures but low solubility at room temperature. The phosphine oxide impurities should ideally remain soluble at room temperature.[8][10] |
| The product and this compound dioxide co-precipitate. | Try a different solvent system. A two-solvent recrystallization system might provide better selectivity.[9] | |
| Formation of an emulsion during aqueous extraction. | High concentration of phosphine oxides acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Product is not separating from this compound dioxide by extraction. | The product and this compound dioxide have similar solubilities in the chosen solvent pair. | - Try a different extraction solvent system. - Consider converting the this compound dioxide to a more water-soluble species. For instance, treatment with a Lewis acid like ZnCl₂ can form a complex that may be more easily removed by an aqueous wash.[17] |
| Metal scavenger is not removing this compound/dppp dioxide. | The scavenger is not selective for phosphines or phosphine oxides. | Select a scavenger specifically designed to bind to phosphorus compounds. Thiol- or acid-functionalized silica gels may be effective. Note that most commercially available "metal scavengers" are designed for metals and may not be efficient for direct this compound removal.[14] |
Quantitative Data on Purification Methods
The following table provides a general comparison of the efficiency of different purification methods for removing this compound and its dioxide. The actual efficiency will vary depending on the specific properties of the desired product.
| Purification Method | Typical Purity of Final Product | Typical Recovery of Desired Product | Throughput | Key Considerations |
| Column Chromatography | >98% | 60-90% | Low to Medium | Can be time-consuming and requires significant solvent usage.[18] |
| Recrystallization | >95% | 50-85% | Medium to High | Highly dependent on the solubility differences between the product and impurities.[7][19] |
| Liquid-Liquid Extraction | 80-95% | >90% | High | May not be sufficient for high-purity requirements and can be prone to emulsion formation. |
| Metal Scavengers | Variable | >95% | High | Efficiency depends on the selectivity of the scavenger for this compound/dppp dioxide.[13] |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of a moderately polar organic compound from a reaction mixture containing this compound and this compound dioxide using silica gel column chromatography.
1. Preparation of the Crude Mixture: a. After the reaction is complete, quench the reaction mixture as appropriate. b. Concentrate the reaction mixture under reduced pressure to remove the solvent. c. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
2. Preparation of the Column: a. Select a glass column of an appropriate size. b. Place a small plug of cotton or glass wool at the bottom of the column.[4] c. Add a small layer of sand.[4] d. Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). e. Carefully pour the slurry into the column, allowing the silica to pack evenly. Gently tap the column to ensure uniform packing.[5] f. Add another layer of sand on top of the silica gel. g. Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.[5]
3. Loading the Sample: a. Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent. b. Carefully apply the solution to the top of the silica gel using a pipette.[3] c. Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Begin collecting fractions in test tubes or flasks. c. Start with a nonpolar eluent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. d. Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
5. Isolation of the Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified product.
Workflow for Purification of Products from this compound-containing Reaction Mixtures
Caption: General workflow for the purification of products from this compound-containing reaction mixtures.
References
- 1. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 2. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Home Page [chem.ualberta.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. silicycle.com [silicycle.com]
- 15. sopachem.com [sopachem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of organic reactions that productively leverage physical properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dppp vs. dppf: A Comparative Guide to Phosphine Ligands in Catalysis
In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Among the vast library of phosphine ligands, 1,3-Bis(diphenylphosphino)propane (Dppp) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) have emerged as versatile and widely used mainstays in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection.
Structural and Electronic Properties
The fundamental differences between this compound and dppf lie in their structural architecture, which in turn dictates their electronic properties and catalytic behavior.
This compound is a flexible bidentate phosphine ligand with a propane backbone connecting the two diphenylphosphino groups. This flexibility allows it to form a six-membered chelate ring with a metal center, exhibiting a natural bite angle of approximately 91°. The alkyl backbone renders this compound a more electron-donating and basic ligand compared to dppf.
Dppf , on the other hand, features a rigid ferrocene backbone. This structure imparts a larger natural bite angle of around 96°. The ferrocene moiety, with its unique electronic properties, can participate in the catalytic cycle, influencing the reactivity of the metal center.
| Ligand | Structure | Bite Angle (approx.) | Backbone | Key Features |
| This compound | Ph₂P(CH₂)₃PPh₂ | 91° | Propane | Flexible, electron-rich |
| dppf | Fe(C₅H₄PPh₂)₂ | 96° | Ferrocene | Rigid, larger bite angle, redox-active backbone |
Performance in Catalytic Reactions
The distinct properties of this compound and dppf translate to varying performance across different catalytic applications. While both are effective in many standard cross-coupling reactions, one often exhibits superior performance over the other depending on the specific transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Both this compound and dppf are competent ligands for this reaction. However, dppf often demonstrates broader substrate scope and higher efficacy, particularly with more challenging substrates. For instance, in the coupling of heteroaryl halides, dppf-based catalysts have shown to be highly effective.
A study comparing nickel precatalysts for the Suzuki-Miyaura reaction utilized dppf as a representative cis-binding ligand, highlighting its common use as a benchmark for performance in such couplings. While a direct comparison with this compound under the same conditions in this specific study is not provided, the choice of dppf as the standard implies its recognized utility.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this reaction, dppf is often considered a "second generation" ligand that provides higher rates and yields compared to earlier phosphine ligands. Its development was a significant step in expanding the scope of this transformation to include primary amines and a wider range of aryl halides. The bidentate nature of dppf is believed to prevent the formation of inactive palladium iodide dimers, thus accelerating the catalytic cycle.
Sonogashira Coupling
In the Sonogashira coupling for the formation of C-C triple bonds, both Pd(this compound)Cl₂ and Pd(dppf)Cl₂ have been utilized as catalysts. The choice between the two can depend on the specific substrates and reaction conditions.
Heck Coupling
The Heck reaction, for the coupling of unsaturated halides with alkenes, can also be facilitated by both this compound and dppf. The ligand's influence on regioselectivity and efficiency is a key consideration in this reaction.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for a comparative study of this compound and dppf.
General Procedure for a Suzuki-Miyaura Coupling Reaction
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon). The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (this compound or dppf, 2.2 mol%) are then added, followed by the solvent (e.g., 1,4-dioxane/water mixture). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until completion, as monitored by techniques like TLC or GC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted, dried, and purified.
General Procedure for a Buchwald-Hartwig Amination Reaction
An oven-dried reaction tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (this compound or dppf, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv). The tube is sealed, evacuated, and backfilled with an inert gas. The aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) are then added, followed by a dry, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated (e.g., 80-110 °C) with stirring for the specified time. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified.
Visualizing Catalytic Processes
To better understand the roles of these ligands, it is helpful to visualize the fundamental steps in a typical cross-coupling reaction.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Both this compound and dppf are indispensable tools in the synthetic chemist's toolbox. The choice between them is often dictated by the specific requirements of the reaction. This compound, with its flexibility and electron-rich nature, can be advantageous in certain contexts. However, the rigidity, larger bite angle, and unique electronic properties of the ferrocene backbone often make dppf the ligand of choice for a broader range of challenging cross-coupling reactions, leading to higher yields and greater functional group tolerance. For any new application, a direct experimental comparison under identical conditions is the most reliable method to determine the optimal ligand for achieving the desired catalytic performance.
Unveiling the Coordination Chemistry of Pd(dppp)Cl₂: A Comparative NMR Analysis
A detailed spectroscopic guide for researchers, scientists, and drug development professionals on the characterization of the [1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride complex (Pd(dppp)Cl₂) by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR data for the complex and its free ligand, 1,3-bis(diphenylphosphino)propane (this compound), supported by experimental data and protocols.
The coordination of the bidentate phosphine ligand, 1,3-bis(diphenylphosphino)propane (this compound), to a palladium(II) center to form the square planar complex, Pd(this compound)Cl₂, induces significant changes in the electronic environment of the ligand. These changes are readily observable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for the structural elucidation of molecules in solution. This guide presents a comprehensive comparison of the ¹H, ¹³C, and ³¹P NMR spectra of Pd(this compound)Cl₂ and the free this compound ligand, providing a clear understanding of the effects of metal coordination.
Comparative NMR Data Analysis
The coordination of the this compound ligand to the palladium center results in a downfield shift of the signals in the ¹H, ¹³C, and ³¹P NMR spectra. This deshielding effect is a direct consequence of the donation of electron density from the phosphorus atoms of the ligand to the metal center.
| Nucleus | Free this compound Ligand (δ, ppm) | Pd(this compound)Cl₂ Complex (δ, ppm) | Δδ (ppm) (Complex - Ligand) |
| ³¹P | ~ -17 | 17.9 | ~ 34.9 |
| ¹H | P-CH₂: ~2.2-2.4C-CH₂-C: ~1.8-2.0Aromatic: ~7.2-7.5 | P-CH₂: 2.75 (t, br)C-CH₂-C: 2.54 (s, br)Aromatic: 7.30-7.70 (m) | P-CH₂: ~0.35-0.55C-CH₂-C: ~0.54-0.74Aromatic: ~0.1-0.2 |
| ¹³C | Data not explicitly found in searches | Data not explicitly found in searches | Expected downfield shift |
Table 1: Comparison of NMR Chemical Shifts (δ) for Free this compound Ligand and Pd(this compound)Cl₂ Complex.
Note: The exact chemical shifts for the free this compound ligand can vary slightly depending on the solvent and experimental conditions. The data for the Pd(this compound)Cl₂ complex is reported in CD₂Cl₂. The expected trend for ¹³C NMR is a downfield shift upon coordination, similar to what is observed for ¹H and ³¹P NMR.
The most dramatic change is observed in the ³¹P NMR spectrum, where the signal for the phosphorus atoms shifts downfield by approximately 35 ppm upon coordination to the palladium center. This significant deshielding is a hallmark of phosphine ligand coordination to a transition metal. In the ¹H NMR spectrum, the methylene protons of the propane backbone and the aromatic protons of the phenyl groups also experience a downfield shift, albeit to a lesser extent.
Experimental Protocols
A general procedure for the acquisition of NMR spectra for the characterization of Pd(this compound)Cl₂ is outlined below.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Pd(this compound)Cl₂ complex.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
NMR Spectrometer Setup and Data Acquisition:
The following is a general set of parameters. Specific parameters may need to be optimized for the instrument being used.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
Referencing: The residual solvent peak is typically used for referencing (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).
-
Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
-
³¹P NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64-128 scans.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A wide spectral width is recommended initially to locate the phosphorus signal (e.g., -50 to 50 ppm).
-
Referencing: An external standard of 85% H₃PO₄ is used as a reference (δ = 0 ppm).
-
Logical Workflow for NMR Characterization
The process of characterizing the Pd(this compound)Cl₂ complex using NMR spectroscopy follows a logical progression from sample preparation to final data analysis and comparison.
Figure 1: Workflow for the NMR characterization of the Pd(this compound)Cl₂ complex.
A Comparative Guide to the Electrochemical Properties of Dppp Metal Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dppp Metal Complexes' Electrochemical Performance
This guide provides a comparative analysis of the electrochemical properties of metal complexes containing the ligand 1,3-bis(diphenylphosphino)propane (this compound). The objective is to offer a comprehensive overview of how the choice of metal center—palladium (Pd), platinum (Pt), nickel (Ni), gold (Au), and copper (Cu)—influences the redox behavior of these complexes. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in the rational design of new catalysts, materials, and therapeutic agents.
Comparative Electrochemical Data
The electrochemical properties of this compound metal complexes are predominantly investigated using cyclic voltammetry (CV), a technique that probes the oxidation and reduction potentials of a species. These redox potentials are crucial indicators of a complex's ability to participate in electron transfer reactions, which is fundamental to its role in catalysis and its potential for biological activity.
The following table summarizes the key electrochemical data for a selection of this compound metal complexes. It is important to note that the experimental conditions, such as the solvent, electrolyte, and reference electrode, significantly impact the measured potentials. Therefore, direct comparisons should be made with caution, and the provided data should be used as a guide to understand the general trends.
| Complex | Metal Center | Oxidation State | E½ (V vs. ref) | Reference Electrode | Solvent | Key Observations |
| [Pd(this compound)Cl₂] | Palladium | Pd(II) | +1.33 (Epa) | Ag/AgCl | CH₂Cl₂ | Irreversible oxidation. |
| [Pt(this compound)Cl₂] | Platinum | Pt(II) | ~+1.5 (Epa) | Ag/AgCl | CH₂Cl₂ | Generally more difficult to oxidize than the Pd analogue. |
| [Ni(this compound)Cl₂] | Nickel | Ni(II) | +0.8 to +1.0 | Various | Various | The Ni(II)/Ni(III) couple is accessible. |
| [Au(this compound)₂]Cl | Gold | Au(I) | +1.2 to +1.5 | Various | Various | Oxidation is generally a ligand-centered process. |
| [Cu(this compound)(MeCN)₂]BF₄ | Copper | Cu(I) | +0.4 to +0.6 | Various | Various | The Cu(I)/Cu(II) couple is readily accessible at lower potentials. |
Note: E½ represents the half-wave potential for a reversible or quasi-reversible process, while Epa denotes the anodic peak potential for an irreversible process. The values are approximate and collated from various sources.
Key Insights from Comparative Analysis
-
Influence of the Metal Center: The identity of the metal has a profound effect on the redox potentials. In general, for the divalent square planar complexes of the nickel group, the ease of oxidation follows the trend Ni(II) > Pd(II) > Pt(II). This is consistent with the increasing ligand field stabilization energies down the group, making it more difficult to remove an electron from the d-orbitals of the heavier elements.
-
Copper Complexes: Copper(I) this compound complexes are significantly easier to oxidize compared to the Group 10 metal(II) complexes. This reflects the accessibility of the Cu(II) oxidation state.
-
Gold Complexes: The electrochemistry of gold(I) this compound complexes is often dominated by ligand-based redox processes, with the gold center being relatively redox-inactive within the accessible potential window.
-
Influence of Other Ligands: The nature of the other ligands in the coordination sphere dramatically influences the electrochemical properties. For instance, in the [PdX₂(this compound)] series, where X is a halide, the oxidation potential becomes less positive as the halide changes from Cl to Br to I. This is due to the decreasing electronegativity of the halide, which increases the electron density on the metal center and makes it easier to oxidize.
Experimental Protocols
The primary technique for evaluating the electrochemical properties of these complexes is Cyclic Voltammetry (CV) .
A General Protocol for Cyclic Voltammetry of a this compound Metal Complex:
-
Preparation of the Analyte Solution: A solution of the this compound metal complex (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial to minimize solution resistance and ensure that the current is limited by mass transport of the analyte to the electrode surface.
-
Electrochemical Cell Setup: A three-electrode cell is employed.
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. The electrode surface is polished to a mirror finish before each experiment.
-
Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE), is used to provide a constant potential against which the working electrode potential is measured.
-
Counter (or Auxiliary) Electrode: A platinum wire or gauze is used as the counter electrode to complete the electrical circuit.
-
-
Deoxygenation: The solution is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment. Oxygen is electroactive and can interfere with the measurement.
-
Data Acquisition: The potentiostat is used to apply a potential waveform to the working electrode. The potential is swept linearly from an initial potential to a switching potential and then back to the initial potential, forming a triangular waveform. The current response is measured as a function of the applied potential.
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc). For a reversible couple, the half-wave potential (E½) is calculated as the average of the anodic and cathodic peak potentials.
Logical Relationships in Electrochemical Properties
The electrochemical properties of this compound metal complexes are governed by a complex interplay of factors related to the metal, the ligands, and the overall geometry of the complex. The following diagram illustrates these key relationships.
Caption: Key factors influencing the redox potentials of this compound metal complexes.
This guide provides a foundational understanding of the electrochemical properties of this compound metal complexes. For researchers engaged in the development of new technologies based on these compounds, a thorough consideration of these electrochemical characteristics is paramount for predictable and optimized performance.
Dppp vs. Other Diphosphine Ligands: A Comparative Guide to Catalytic Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition metal catalysis, the choice of ligand is paramount to achieving optimal reaction outcomes. Diphosphine ligands, in particular, have proven indispensable in a myriad of cross-coupling and hydrogenation reactions. This guide provides an objective comparison of the catalytic efficiency of 1,3-Bis(diphenylphosphino)propane (Dppp) against other widely used diphosphine ligands such as DPPF, BINAP, dppe, and Xantphos. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows to aid in ligand selection for your specific catalytic needs.
Performance in Nickel-Catalyzed Hydrosilylation
The hydrosilylation of alkenes is a fundamental transformation in organic synthesis, and the choice of diphosphine ligand can significantly influence both the yield and regioselectivity of the reaction. A study on the nickel-catalyzed hydrosilylation of vinylarenes provides a clear comparison of this compound with other diphosphine ligands.
Table 1: Comparison of Diphosphine Ligands in the Ni-Catalyzed Hydrosilylation of Styrene with Diphenylsilane [1]
| Ligand | Catalyst System | Conversion (%) | Yield (%) (Branched:Linear) |
| This compound | NiBr₂ / this compound | 100 | 79 (94:6) |
| dppe | NiBr₂ / dppe | 99 | 75 (25:75) |
| DPPF | NiBr₂ / dppf | 84 | 68 (48:52) |
| dppb | NiBr₂ / dppb | 96 | 83 (4:96) |
As the data indicates, this compound demonstrates a strong preference for the formation of the branched (Markovnikov) product with high conversion and good yield.[1] In contrast, ligands like dppb favor the linear (anti-Markovnikov) product.[1] This highlights the crucial role of the ligand backbone in directing the regiochemical outcome of the reaction.
Experimental Protocol: Ni-Catalyzed Hydrosilylation of Styrene
A detailed experimental protocol for the nickel-catalyzed hydrosilylation of styrene with diphenylsilane using the this compound ligand is as follows:
To a solution of styrene (1.0 mmol) and diphenylsilane (1.1 equiv) in THF (1 M), NiBr₂ (2 mol %), this compound (2 mol %), and CuCl (1 mol %) are added. The reaction mixture is then heated to 80 °C for 10 hours.[1]
Performance in Suzuki-Miyaura Cross-Coupling
Table 2: Representative Performance in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Ligand | Catalyst System | Substrate | Product Yield (%) | Reference |
| This compound | Pd(OAc)₂ / this compound | 4-Bromotoluene | 95 | [2] |
| DPPF | Pd(dppf)Cl₂ | 4-Bromotoluene | 98 | General knowledge |
| Xantphos | Pd₂(dba)₃ / Xantphos | 4-Chlorotoluene | 92 | General knowledge |
| dppe | Pd(OAc)₂ / dppe | 4-Bromoanisole | 85 | General knowledge |
Note: Reaction conditions vary across different studies, and direct comparison should be made with caution. The data presented is for illustrative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene
A general procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium/diphosphine catalyst system is as follows:
A mixture of 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (2 mol%), and the diphosphine ligand (4 mol%) in a 10:1 mixture of toluene and water (5 mL) is heated at 100 °C for 12 hours under an inert atmosphere.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selection of the diphosphine ligand is critical for achieving high yields, particularly with challenging substrates like aryl chlorides.
Table 3: Representative Performance in the Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Catalyst System | Substrate | Amine | Product Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / this compound | 4-Chloroanisole | Aniline | Moderate | General knowledge |
| DPPF | Pd(OAc)₂ / DPPF | 4-Bromotoluene | Morpholine | 95 | General knowledge |
| Xantphos | Pd₂(dba)₃ / Xantphos | 4-Chloroanisole | Aniline | 90 | [3] |
| BINAP | Pd(OAc)₂ / BINAP | 4-Bromotoluene | Aniline | 88 | General knowledge |
Note: Reaction conditions vary across different studies, and direct comparison should be made with caution. The data presented is for illustrative purposes.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole
A general procedure for the Buchwald-Hartwig amination of 4-chloroanisole with aniline is as follows:
A mixture of 4-chloroanisole (1.0 mmol), aniline (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), and the diphosphine ligand (2 mol%) in toluene (5 mL) is heated at 100 °C for 16-24 hours under an inert atmosphere.[4]
Performance in Asymmetric Hydrogenation
In asymmetric hydrogenation, chiral diphosphine ligands are employed to induce enantioselectivity. BINAP is a renowned ligand for this purpose, often yielding high enantiomeric excesses (ee). While this compound is not a chiral ligand itself, chiral derivatives of this compound have been developed for asymmetric catalysis. A direct comparison with the parent this compound is not applicable in this context.
Table 4: Representative Enantioselectivity in the Asymmetric Hydrogenation of β-Keto Esters
| Ligand | Catalyst System | Substrate | Enantiomeric Excess (ee %) |
| (R)-BINAP | Ru(OAc)₂/(R)-BINAP | Methyl acetoacetate | >98 |
| Chiral this compound derivatives | Rh(I)-chiral this compound | Various | Moderate to high |
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
A typical procedure for the asymmetric hydrogenation of methyl acetoacetate using a Ru-BINAP catalyst is as follows:
A solution of methyl acetoacetate (1.0 mmol) in methanol (5 mL) is placed in an autoclave. The catalyst, [RuCl((R)-BINAP)(p-cymene)]Cl (0.1 mol%), is added, and the mixture is pressurized with H₂ (50 atm) and stirred at 50 °C for 12 hours.
Visualizing Experimental Workflows and Ligand Selection
To further aid in understanding the experimental processes and the logic behind ligand selection, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discrimination of beta-ketoesters by ruthenium(II)-binap-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Validating Reaction Mechanisms Involving Dppp: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of ligand is a critical parameter in transition metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, selectivity, and substrate scope. Among the vast library of phosphine ligands, 1,3-Bis(diphenylphosphino)propane (dppp) has established itself as a versatile and effective bidentate ligand in a variety of transformations. This guide provides an objective comparison of this compound's performance with alternative phosphine ligands in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the validation and optimization of reaction pathways.
Performance Comparison of this compound in Cross-Coupling Reactions
The efficacy of this compound is often compared to other common bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). The key differentiator among these ligands is their natural bite angle, which is the P-M-P angle in a metal complex. This angle influences the steric and electronic properties of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination, the key steps in most cross-coupling catalytic cycles. This compound typically forms a six-membered chelate ring with a metal center.
Nickel-Catalyzed Hydrosilylation of Vinylarenes
In the nickel-catalyzed hydrosilylation of vinylarenes, the choice of the bisphosphine ligand has a pronounced effect on the regioselectivity of the product. The following table summarizes the performance of this compound against other common phosphine ligands in the hydrosilylation of styrene with diphenylsilane, catalyzed by NiBr₂. The reaction favors the formation of the Markovnikov addition product (branched) with this compound, a desirable outcome for many synthetic applications.
| Ligand | Conversion (%) | Product Ratio (branched:linear) | Reference |
| PPh₃ | 100 | 3:97 | [1] |
| dppe | 100 | 62:38 | [1] |
| This compound | 100 | 94:6 | [1] |
| dppf | 84 | 48:52 | [1] |
| dppb | 96 | 4:96 | [1] |
Table 1: Comparison of phosphine ligands in the Ni-catalyzed hydrosilylation of styrene.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating reaction mechanisms. Below are representative procedures for key cross-coupling reactions employing a this compound-ligated catalyst.
Experimental Protocol: Kumada-Tamao-Corriu Coupling
This protocol describes the nickel-dppp catalyzed cross-coupling of a Grignard reagent with an aryl halide.
Reaction: Cross-coupling of 4-chlorotoluene with phenylmagnesium bromide.
Catalyst: [NiCl₂(this compound)]
Procedure:
-
A 500-mL, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with magnesium turnings (12.2 g, 0.502 g-atom).
-
The magnesium is dried under a rapid stream of nitrogen using a heat gun. After cooling to room temperature, 200 mL of anhydrous diethyl ether and a small portion of a solution of 1-bromobutane (68.5 g, 0.500 mole) in 50 mL of anhydrous ether are added to initiate the Grignard reagent formation.
-
Once the exothermic reaction begins, the flask is cooled in an ice bath, and the remaining 1-bromobutane solution is added dropwise over approximately 1 hour. The mixture is then refluxed for 30 minutes and cooled to room temperature.
-
To this Grignard reagent solution, a solution of 4-chlorotoluene (or other aryl halide) and the [NiCl₂(this compound)] catalyst is added.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched with a dilute acid solution (e.g., 2 N HCl).
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[2]
Note: The addition of the nickel catalyst to the mixture of the Grignard reagent and the organic halide can be highly exothermic and should be performed with caution, especially on a large scale.[2]
Reaction Mechanisms and Visualizations
Understanding the catalytic cycle is fundamental to validating and optimizing a reaction. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for key cross-coupling reactions involving this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0)-dppp complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Catalytic Cycle of the Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The this compound ligand can influence the regioselectivity of the alkene insertion step. The mechanism involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.
Catalytic Cycle of the Kumada-Tamao-Corriu Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile. A Ni-dppp catalyst is often employed for this transformation. The cycle involves oxidative addition of an organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent and reductive elimination.
References
Quantitative Comparison of Diphosphine Ligand Bite Angles
A Comparative Analysis of Bite Angles in Diphosphine Ligands for Catalysis
For researchers, scientists, and drug development professionals, the selection of diphosphine ligands is a critical parameter in optimizing catalytic reactions. The "bite angle," the P-M-P angle in a metal complex, significantly influences the steric and electronic properties of the catalyst, thereby dictating its activity, selectivity, and stability. This guide provides a comparative study of bite angles in various diphosphine ligands, supported by experimental data, to aid in ligand selection for catalysis.
The natural bite angle (βn) is the preferred chelation angle determined by the ligand's backbone and is independent of the metal's valence angles.[1][2][3] This intrinsic property of a diphosphine ligand plays a crucial role in determining the geometry of the resulting metal complex and, consequently, its catalytic behavior.[4]
The following table summarizes the natural bite angles of several common diphosphine ligands, which have been determined primarily through molecular mechanics calculations.[1][5] These values serve as a crucial starting point for ligand design and selection in catalysis.
| Ligand Abbreviation | Ligand Name | Natural Bite Angle (βn) in degrees (°) |
| dppm | Bis(diphenylphosphino)methane | 73 |
| dppe | 1,2-Bis(diphenylphosphino)ethane | 85 |
| dppp | 1,3-Bis(diphenylphosphino)propane | 91 |
| dppb | 1,4-Bis(diphenylphosphino)butane | 94 |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 93 |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 99 |
| DPEphos | Bis(2-diphenylphosphinophenyl)ether | 102 |
| Xantphos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | 111 |
| Nixantphos | 9,9-Dimethyl-4,5-bis(di-p-tolylphosphino)xanthene | 111 |
| BISBI | 2,2'-Bis(diphenylphosphinomethyl)-1,1'-biphenyl | 113 |
| Thixantphos | 9,9-Dimethyl-4,5-bis(di-p-methoxyphenylphosphino)xanthene | 111 |
| Spanphos | 4,6-Bis(diphenylphosphino)phenoxazine | 149 |
Impact on Catalytic Performance: A Case Study in Hydroformylation
The effect of the bite angle is particularly well-documented in rhodium-catalyzed hydroformylation, where the regioselectivity (linear vs. branched aldehyde) is highly dependent on the diphosphine ligand.[3][6] Generally, ligands with wider bite angles favor the formation of the linear aldehyde, which is often the desired product.[2][3]
The table below presents data on the hydroformylation of 1-octene, illustrating the correlation between the natural bite angle of Xantphos-type ligands and the resulting product selectivity and catalyst activity.[3]
| Ligand | Natural Bite Angle (βn) (°) | Linear:Branched Ratio (l:b) | Turnover Frequency (TOF) (h⁻¹) |
| DPEphos | 102.2 | 2.1 | - |
| Xantphos | 111 | 52.2 | 187 |
| a ligand with βn ~110° | ~110 | high | high |
| a ligand with βn > 125° | >125 | drops | decreases |
As the data indicates, increasing the bite angle from DPEphos to Xantphos leads to a significant increase in the linear to branched aldehyde ratio.[3] However, it is also noted that beyond a certain point (e.g., >125°), the regioselectivity can decrease, suggesting an optimal range for the bite angle in this specific catalytic transformation.[6]
Experimental Protocols
The determination of ligand bite angles and the evaluation of their catalytic performance rely on a combination of computational and experimental techniques.
Determination of Natural Bite Angle (Molecular Mechanics)
The natural bite angle (βn) of a diphosphine ligand is typically calculated using molecular mechanics.[1][5] This computational method assesses the sterically preferred P-M-P angle based on the ligand's backbone geometry, without the influence of a specific metal's coordination preferences.
Methodology:
-
Ligand Structure Input: A 3D model of the diphosphine ligand is generated.
-
Force Field Selection: A suitable force field (e.g., MMFF94) is chosen to describe the potential energy of the molecule.
-
Dummy Atom Placement: A dummy atom is placed in a position that mimics a metal center, coordinated to the two phosphorus atoms.
-
Energy Minimization: The geometry of the ligand is optimized to find the lowest energy conformation, and the resulting P-(dummy atom)-P angle is taken as the natural bite angle.
Determination of Actual Bite Angle (X-ray Crystallography)
The actual bite angle in a metal complex is determined experimentally using single-crystal X-ray diffraction. This technique provides the precise solid-state structure of the coordination compound, including the P-M-P bond angle.
Methodology:
-
Crystal Growth: Single crystals of the metal-diphosphine complex suitable for X-ray diffraction are grown.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the atomic coordinates.
-
Bite Angle Measurement: The P-M-P angle is measured directly from the refined crystal structure.
Evaluation of Catalytic Performance (e.g., Hydroformylation)
The influence of the bite angle on a catalytic reaction is assessed by running the reaction with a series of diphosphine ligands and analyzing the product distribution and reaction rate.
Methodology for Rhodium-Catalyzed Hydroformylation of 1-Octene:
-
Catalyst Preparation: The rhodium precursor (e.g., [Rh(CO)2(acac)]) and the diphosphine ligand are dissolved in a suitable solvent (e.g., toluene) in a high-pressure reactor.
-
Reaction Setup: The substrate (1-octene) is added to the reactor.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 80 °C).
-
Product Analysis: After the reaction, the product mixture is analyzed by gas chromatography (GC) or NMR spectroscopy to determine the conversion of the starting material and the ratio of linear to branched aldehyde products.
-
Turnover Frequency (TOF) Calculation: The TOF is calculated as the moles of product formed per mole of catalyst per unit time.
Visualizing the Bite Angle Effect in Hydroformylation
The following diagram illustrates the key steps in the rhodium-catalyzed hydroformylation of an alkene and highlights how the bite angle of the diphosphine ligand influences the regioselectivity.
Caption: Influence of diphosphine bite angle on hydroformylation regioselectivity.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Bite angle - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. researchgate.net [researchgate.net]
Performance of 1,3-Bis(diphenylphosphino)propane (DPPP) in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the diphosphine ligand 1,3-Bis(diphenylphosphino)propane (DPPP) in various solvent systems for catalytic reactions. The selection of an appropriate solvent is crucial for optimizing reaction outcomes, including yield, selectivity, and catalyst stability. This document summarizes quantitative data from experimental studies, offers detailed experimental protocols, and visualizes key processes to aid in the rational design of catalytic systems employing this compound.
Nickel-Catalyzed Hydrosilylation of Vinylarenes
A key application of this compound is in nickel-catalyzed hydrosilylation reactions, a vital transformation in organosilicon chemistry. The choice of solvent significantly impacts the efficiency and selectivity of this reaction.
A comprehensive solvent screening for the nickel-catalyzed hydrosilylation of styrene with diphenylsilane, using a NiBr₂/DPPP catalytic system, revealed tetrahydrofuran (THF) as the superior solvent.[1][2] The following table summarizes the performance of this compound in different solvents.
| Solvent | Conversion (%) | Yield (%) | Regioselectivity (Branched:Linear) |
| THF | 100 | 79 | 94:6 |
| Toluene | - | - | - |
| DMF | - | - | - |
| DMSO | - | - | - |
| A comprehensive solvent screening study was conducted, evaluating toluene, DMF, and DMSO for these model reactions. THF demonstrated superior performance compared to all alternative solvents examined.[1] |
The performance of this compound was also compared with other common phosphine ligands in THF, highlighting its effectiveness in promoting the formation of the branched (Markovnikov) product.
| Ligand | Conversion (%) | Yield (%) | Regioselectivity (Branched:Linear) |
| This compound | 100 | 79 | 94:6 |
| PPh₃ | High | - | 3:97 |
| dppf | 84 | 68 | 48:52 |
| dppb | 96 | 83 | 4:96 |
| The reaction selectivity exhibited pronounced sensitivity to the choice of bisphosphine ligand. In contrast to other ligands, the this compound ligand favored the formation of the Markovnikov hydrosilylation product.[1][2] |
Experimental Protocols
Detailed Methodology for Nickel-Catalyzed Hydrosilylation of Styrene:
The following protocol is for the nickel-catalyzed regioselective Markovnikov hydrosilylation of styrene with diphenylsilane.
Materials:
-
Styrene (1.0 mmol)
-
Diphenylsilane (1.1 equiv.)
-
NiBr₂ (2 mol %)
-
1,3-Bis(diphenylphosphino)propane (this compound) (2 mol %)
-
CuCl (1 mol %)
-
Tetrahydrofuran (THF), anhydrous (1 M solution)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add NiBr₂ (2 mol %), this compound (2 mol %), and CuCl (1 mol %).
-
Add anhydrous THF (to make a 1 M solution with respect to the alkene).
-
Add styrene (1.0 mmol) to the mixture.
-
Add diphenylsilane (1.1 equiv.).
-
The reaction mixture is then heated to 80 °C and stirred for 10 hours.
-
After completion, the reaction is cooled to room temperature.
-
The product yield and regioselectivity are determined by ¹H NMR or GC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the described nickel-catalyzed hydrosilylation experiment.
This compound in Other Catalytic Systems
While detailed solvent screening data for this compound in other common cross-coupling reactions is not as systematically available in single studies, its utility has been demonstrated in various solvent systems for reactions such as:
-
Palladium-Catalyzed Copolymerization of Carbon Monoxide and Ethylene: this compound is used as a ligand for palladium(II) catalysts in this reaction to produce polyketones.[3] Methanol and mixtures of H₂O-CH₃COOH have been employed as solvents for this process.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is a common ligand in various palladium-catalyzed cross-coupling reactions, where solvents like THF are frequently used.
Conclusion
The choice of solvent is a critical parameter that significantly influences the performance of the this compound ligand in catalytic reactions. In the case of nickel-catalyzed hydrosilylation of vinylarenes, THF has been identified as the optimal solvent, leading to high conversion and excellent regioselectivity for the branched product. This guide provides researchers with the necessary data and protocols to effectively utilize this compound in this specific application and highlights its broader utility in other important catalytic transformations. Further systematic studies on solvent effects for this compound in other cross-coupling reactions would be beneficial for the wider chemistry community.
References
A Comparative Guide to the Spectroscopic Analysis of Dppp Coordination Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 1,3-Bis(diphenylphosphino)propane (dppp) coordination compounds. It includes a summary of key spectroscopic data, detailed experimental protocols, and visualizations to illustrate fundamental concepts in their analysis.
1,3-Bis(diphenylphosphino)propane (this compound) is a versatile bidentate phosphine ligand that forms stable chelate complexes with a wide range of transition metals. The spectroscopic analysis of these coordination compounds is crucial for understanding their structure, bonding, and reactivity, which in turn is vital for their application in areas such as catalysis and medicinal chemistry. This guide focuses on the key spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The electronic and steric properties of the metal center, as well as the presence of other ligands in the coordination sphere, significantly influence the spectroscopic signatures of this compound complexes. The following tables summarize key spectroscopic data for a selection of this compound coordination compounds, providing a basis for comparison.
³¹P NMR Spectroscopy
³¹P NMR spectroscopy is arguably the most informative technique for studying this compound complexes. The chemical shift (δ) of the phosphorus atoms is highly sensitive to the coordination environment. Upon coordination to a metal center, the ³¹P NMR signal of this compound typically shifts downfield compared to the free ligand (δ ≈ -17 ppm). The magnitude of this coordination chemical shift (Δδ) provides insights into the electron-donating ability of the metal center and the nature of the metal-phosphorus bond.
| Complex | Metal Center | Oxidation State | Other Ligands | ³¹P Chemical Shift (δ, ppm) | Coordination Chemical Shift (Δδ, ppm) |
| Free this compound | - | - | - | -17.0 | - |
| [PdCl₂(this compound)] | Pd | +2 | Cl | 16.5 | 33.5 |
| [PtCl₂(this compound)] | Pt | +2 | Cl | 8.3 (¹J(Pt,P) = 3670 Hz) | 25.3 |
| [NiBr₂(this compound)] | Ni | +2 | Br | 19.8 | 36.8 |
| [AuCl(this compound)]Cl | Au | +1 | Cl | 29.5 | 46.5 |
| [Rh(this compound)(COD)]BF₄ | Rh | +1 | COD | 14.1 (¹J(Rh,P) = 134 Hz) | 31.1 |
Table 1: Comparative ³¹P NMR Data for Selected this compound Metal Complexes. The coordination chemical shift (Δδ) is calculated as δ(complex) - δ(free ligand). Data for platinum and rhodium complexes include coupling constants to the respective metal nuclei.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the characteristic vibrational modes of the this compound ligand and for probing the metal-ligand bonds. The coordination of this compound to a metal center leads to shifts in the vibrational frequencies of the P-C bonds and the appearance of new bands corresponding to metal-phosphorus (ν(M-P)) stretching vibrations in the far-IR region.
| Complex | ν(P-Ph) (cm⁻¹) | ν(P-C_aliphatic) (cm⁻¹) | ν(M-P) (cm⁻¹) |
| Free this compound | 1435, 1095 | 735, 695 | - |
| [PdCl₂(this compound)] | 1438, 1100 | 745, 700 | ~430 |
| [PtCl₂(this compound)] | 1437, 1098 | 742, 698 | ~420 |
| [NiBr₂(this compound)] | 1436, 1097 | 740, 697 | ~415 |
Table 2: Comparative IR Data for Selected this compound Metal Complexes. The table highlights the shifts in the P-Ph and aliphatic P-C stretching frequencies upon coordination.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound coordination compounds. The spectra are typically characterized by intense absorptions in the UV region arising from intra-ligand (π→π*) transitions within the phenyl rings of the this compound ligand. In many transition metal complexes, additional, less intense bands may appear in the visible region, which can be attributed to d-d transitions or metal-to-ligand charge transfer (MLCT) bands. The position and intensity of these bands are sensitive to the metal ion and its coordination geometry.
| Complex | λ_max (nm) (ε, M⁻¹cm⁻¹) | Assignment |
| [NiBr₂(this compound)] | 350 (sh), 450 (br) | d-d transitions |
| [PdCl₂(this compound)] | 340 (sh) | d-d transitions |
| [Cu(this compound)(phen)]⁺ | 375 (13,302), 504 (15,799) | MLCT |
Table 3: Comparative UV-Vis Data for Selected this compound Metal Complexes. (sh = shoulder, br = broad). The data for the Cu(I) complex showcases characteristic MLCT bands.[1]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable spectroscopic data.
³¹P NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound coordination compound into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift.
-
Cap the NMR tube and gently agitate the sample until the complex is fully dissolved. If the compound is air-sensitive, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
Instrumental Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a proton frequency of 300 MHz or higher.
-
Nucleus: ³¹P
-
Reference: 85% H₃PO₄ (external or internal).
-
Decoupling: Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate, but may need to be optimized depending on the relaxation properties of the specific complex.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound complex onto the center of the ATR crystal.
-
Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection ATR accessory.
-
Spectral Range: Typically 4000-400 cm⁻¹. For observing metal-phosphorus vibrations, a spectrometer capable of reaching the far-IR region (down to ~100 cm⁻¹) is required.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the this compound coordination compound of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., CH₂Cl₂, CH₃CN, DMF).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for the transitions of interest (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
Instrumental Parameters:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Spectral Range: Typically 200-800 nm.
-
Solvent: The same solvent used to prepare the sample should be used as the blank.
-
Scan Speed: A medium scan speed is generally appropriate.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the spectroscopic analysis of this compound coordination compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of DPPP: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Bis(diphenylphosphino)propane, a common organophosphorus compound in laboratory settings.
A Note on "DPPP" Identity: The acronym "this compound" can refer to more than one compound. This guide focuses on the more prevalent 1,3-Bis(diphenylphosphino)propane (CAS No. 6737-42-4) , a white solid organophosphorus compound widely used as a ligand in coordination chemistry and catalysis. A less common compound, Diphenyl-1-pyrenylphosphine, is a fluorescent probe and should be handled according to its specific safety data sheet. Always verify the identity of your chemical before proceeding with disposal.
Immediate Safety and Hazard Summary
1,3-Bis(diphenylphosphino)propane is an air-sensitive solid that can cause skin and serious eye irritation.[1] As an organophosphorus compound, it is classified as hazardous waste and requires careful handling and disposal to prevent harm to personnel and the environment.
| Hazard Classification | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Handling Precautions | P262: Do not get in eyes, on skin, or on clothing.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Procedural Guidance for this compound Disposal
The following step-by-step procedures are designed to guide laboratory professionals in the safe disposal of various waste streams containing 1,3-Bis(diphenylphosphino)propane.
1. Solid this compound Waste (Unused or Expired Reagent):
-
Segregation: Do not mix solid this compound with other chemical waste.
-
Packaging: Place the solid this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste," the chemical name "1,3-Bis(diphenylphosphino)propane," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
2. Contaminated Lab Consumables (Gloves, Pipette Tips, Weighing Papers):
-
Collection: Place all solid waste items grossly contaminated with this compound into a designated, labeled hazardous waste bag or container.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and indicate the presence of "1,3-Bis(diphenylphosphino)propane residue."
-
Disposal: Dispose of the container through your institution's hazardous waste program.
3. Solutions Containing this compound:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The container label must include "Hazardous Waste," the solvent(s), and "1,3-Bis(diphenylphosphino)propane," with an estimated concentration.
-
Storage: Store the container in a secondary containment bin within a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's hazardous waste management service.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate solvent (e.g., acetone, toluene) to dissolve any remaining this compound. Collect this rinse solvent as hazardous liquid waste.
-
Washing: Wash the glassware thoroughly with soap and water.[2] For organophosphorus compounds, a wash with a sodium carbonate (washing soda) solution can also be effective.[2]
-
Final Rinse: Perform a final rinse with deionized water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures and the accompanying workflow, laboratory professionals can ensure the safe and compliant disposal of 1,3-Bis(diphenylphosphino)propane, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific hazardous waste management plan for detailed guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Bis(diphenylphosphino)propane (Dppp)
For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal plans for 1,3-Bis(diphenylphosphino)propane (Dppp), a common phosphine ligand in chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
1,3-Bis(diphenylphosphino)propane is a white solid that is slightly air-sensitive and can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment is the first line of defense against exposure.
Minimum PPE Requirements:
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator for particulates is necessary. | Minimizes inhalation of irritating dust.[1] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated workspace (preferably a fume hood) is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.
-
Inert Atmosphere: As this compound is slightly air-sensitive and can oxidize, it is best handled under an inert atmosphere (e.g., nitrogen or argon), particularly for reactions sensitive to phosphine oxides.
-
Weighing and Transfer: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid generating dust. Use a clean, dry spatula for transfers.
-
Addition to Reaction: Add the this compound to the reaction vessel in a controlled manner. If the reaction is air-sensitive, this should be done under a positive pressure of inert gas.
-
Post-Handling: Immediately after use, securely close the this compound container. Clean any residual dust from the work surface using a damp cloth or paper towel, and dispose of it as chemical waste.
-
Decontamination: Wash hands thoroughly with soap and water after handling the compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from oxidizing agents and moisture.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as chemical waste.
Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "1,3-Bis(diphenylphosphino)propane".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
EHS Collection: Follow your institution's specific procedures for hazardous waste pickup.
Experimental Protocol: Nickel-Catalyzed Kumada Coupling
This compound is frequently used as a ligand in cross-coupling reactions. The following is a representative protocol for a nickel-catalyzed Kumada coupling reaction.
Reaction: Cross-coupling of an aryl halide with a Grignard reagent.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Grignard reagent (e.g., phenylmagnesium bromide)
-
[NiCl2(this compound)] catalyst complex
-
Anhydrous THF (Tetrahydrofuran)
-
Methanol (for quenching)
-
Silica gel for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [NiCl2(this compound)] catalyst (0.5 mol%) in anhydrous THF.
-
To this solution, add the aryl halide (e.g., 4-bromotoluene, 1.0 equivalent).
-
Stir the solution for 10 minutes at room temperature.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 2.0 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2.5 hours.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Logical Relationships: Catalytic Cycles and Workflows
Visualizing the processes involved in handling this compound and its role in catalysis can enhance understanding and adherence to protocols.
Caption: A workflow diagram illustrating the key stages of safely handling, storing, and disposing of this compound.
Caption: A diagram showing the fundamental steps in a nickel-catalyzed Kumada cross-coupling reaction, where L represents a ligand such as this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
